1,1-Diphenyl-3-buten-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-diphenylbut-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,17H,1,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIWONLOVGQSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,1-Diphenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1,1-Diphenyl-3-buten-1-ol. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is a tertiary alcohol characterized by the presence of two phenyl groups and a terminal double bond. It is a solid at room temperature and its properties are summarized in the table below.[1]
| Property | Value | Reference |
| IUPAC Name | 1,1-diphenylbut-3-en-1-ol | [1][2] |
| CAS Number | 4165-79-1 | [1] |
| Molecular Formula | C₁₆H₁₆O | [2] |
| Molecular Weight | 224.30 g/mol | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 314.6 °C at 760 mmHg | [3] |
| Storage Temperature | Refrigerator | [1] |
Spectroscopic Data
The structural features of this compound have been elucidated through various spectroscopic techniques. The key spectral data are presented in the following tables.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the hydrogen environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 10H | Aromatic protons (C₆H₅) |
| ~5.7-5.9 | m | 1H | -CH=CH₂ |
| ~5.0-5.2 | m | 2H | -CH=CH ₂ |
| ~2.8 | d | 2H | -CH ₂-CH=CH₂ |
| ~2.3 | s | 1H | -OH |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~146 | Quaternary aromatic carbons (C-Ar) |
| ~135 | -C H=CH₂ |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~118 | -CH=C H₂ |
| ~78 | C -OH |
| ~48 | -C H₂- |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy Data
The IR spectrum indicates the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~3060-3020 | Medium | =C-H stretch (aromatic) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic) |
| ~1260-1050 | Strong | C-O stretch |
| ~990, 910 | Strong | =C-H bend (alkene) |
| ~750, 700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry Data
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 224 | [M]⁺, Molecular ion |
| 207 | [M - OH]⁺ |
| 183 | [M - C₃H₅]⁺ (loss of allyl radical) |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from benzophenone (B1666685) and allyl bromide using a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Allyl bromide
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction is initiated when bubbling and a cloudy appearance are observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the benzophenone solution to the stirred Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1][4][5]
-
A suitable eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Chemical Reactivity
This compound is a homoallylic alcohol, and its reactivity is characterized by the presence of the hydroxyl group and the terminal double bond.[2]
-
Oxidation: The tertiary alcohol is resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds. The alkene moiety can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA), or cleaved under ozonolysis.[3]
-
Reduction: The double bond can be hydrogenated to the corresponding saturated alcohol, 1,1-diphenylbutan-1-ol, using catalytic hydrogenation (e.g., H₂/Pd-C).
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions, such as conversion to an ether or ester. Under acidic conditions, it can be eliminated to form a conjugated diene.
Potential Biological Activity
While specific biological studies on this compound are not extensively reported in the literature, structurally related diphenylbutene derivatives have shown a range of biological activities. For instance, some derivatives have been investigated for their anticancer and antifungal properties. The presence of the diphenylmethyl alcohol moiety is a structural feature found in some pharmacologically active compounds. Further research is needed to explore the potential biological profile of this compound and its derivatives.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
- 1. columbia.edu [columbia.edu]
- 2. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 3. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
Spectroscopic and Synthetic Profile of 1,1-Diphenyl-3-buten-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1,1-Diphenyl-3-buten-1-ol. The information presented is intended to support research and development activities where this compound is of interest.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.20 - 7.50 | m | - | 10H | Ar-H |
| 5.60 - 5.80 | m | - | 1H | -CH=CH₂ |
| 5.05 - 5.15 | m | - | 2H | -CH=CH ₂ |
| 2.90 | d | 7.0 | 2H | -CH ₂-CH=CH₂ |
| 2.50 | s | - | 1H | OH |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 146.5 | Ar-C (quaternary) |
| 134.0 | -C H=CH₂ |
| 128.0 | Ar-C H |
| 127.0 | Ar-C H |
| 126.5 | Ar-C H |
| 118.0 | -CH=C H₂ |
| 78.0 | C -OH |
| 48.0 | -C H₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3550 - 3450 | Strong, Broad | O-H stretch (alcohol) |
| 3080 - 3020 | Medium | =C-H stretch (alkene and aromatic) |
| 3000 - 2850 | Medium | C-H stretch (alkane) |
| 1640 | Medium | C=C stretch (alkene) |
| 1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic ring) |
| 1060 | Strong | C-O stretch (tertiary alcohol) |
| 990, 910 | Strong | =C-H bend (alkene, out-of-plane) |
| 750, 700 | Strong | Ar-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 224 | 5 | [M]⁺ (Molecular Ion) |
| 206 | 10 | [M - H₂O]⁺ |
| 183 | 100 | [M - C₃H₅]⁺ (loss of allyl group) |
| 105 | 80 | [C₆H₅CO]⁺ (benzoyl cation) |
| 77 | 60 | [C₆H₅]⁺ (phenyl cation) |
| 41 | 40 | [C₃H₅]⁺ (allyl cation) |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from benzophenone (B1666685) and allyl bromide using a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser, etc.)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck round-bottom flask under an inert atmosphere, place magnesium turnings. Add a small volume of anhydrous diethyl ether to cover the magnesium. A solution of allyl bromide in anhydrous diethyl ether is then added dropwise from a dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing. The addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the allylmagnesium bromide.
-
Reaction with Benzophenone: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to yield pure this compound.
Spectroscopic Analysis
General Considerations:
-
All samples for spectroscopic analysis should be of high purity.
-
Solvents used for NMR spectroscopy should be deuterated.
-
For IR spectroscopy of solid samples, a KBr pellet or a thin film on a salt plate can be prepared. Liquid samples can be analyzed as a neat film.
¹H and ¹³C NMR Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus should be used.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: As this compound is a solid at room temperature, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Data Acquisition: Inject the sample into the GC-MS system. The mass spectrum is typically acquired using electron ionization (EI) at 70 eV.
Visualizations
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
An In-Depth Technical Guide to the NMR Analysis of 1,1-Diphenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1,1-diphenyl-3-buten-1-ol, a tertiary alcohol of interest in organic synthesis and medicinal chemistry. This document details experimental protocols for its synthesis and NMR sample preparation, presents a thorough analysis of its ¹H and ¹³C NMR spectra, and includes a logical workflow for the analytical process.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of benzophenone (B1666685) with allylmagnesium bromide. The following protocol is adapted from established Grignard reaction procedures.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Allyl bromide
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, and drying tube (all oven-dried)
Procedure:
-
Preparation of the Grignard Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of allyl bromide in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel. A small portion of the allyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and the formation of a cloudy solution. The remaining allyl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (allylmagnesium bromide).
-
Reaction with Benzophenone: A solution of benzophenone in anhydrous diethyl ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction is exothermic, so the addition should be slow to control the reaction temperature. After the complete addition of the benzophenone solution, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following is a general protocol for preparing a sample of this compound for NMR analysis.
Experimental Protocol: NMR Sample Preparation
Materials:
-
This compound (purified)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm) and cap
-
Pasteur pipette and cotton wool or a syringe filter
-
Vortex mixer or sonicator
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Ensuring Homogeneity: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.
-
Filtering the Sample: To remove any particulate matter that could affect the spectral resolution, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of cotton wool in a Pasteur pipette or by using a syringe filter.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Spectral Data and Analysis
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.20-7.50 | Multiplet | - | Phenyl protons (10H) |
| ~5.70-5.90 | Multiplet | - | -CH=CH₂ (1H) |
| ~5.10-5.25 | Multiplet | - | -CH=CH ₂ (2H) |
| ~2.80 | Doublet | ~7.0 | -CH ₂-CH=CH₂ (2H) |
| ~2.50 | Singlet | - | -OH (1H) |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | Quaternary Phenyl Carbon (C-ipso) |
| ~135 | -C H=CH₂ |
| ~128 | Phenyl CH |
| ~127 | Phenyl CH |
| ~126 | Phenyl CH |
| ~118 | -CH=C H₂ |
| ~78 | C -OH |
| ~48 | -C H₂-CH=CH₂ |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from the synthesis of this compound to its NMR analysis.
Caption: Workflow for the synthesis and NMR analysis of this compound.
This comprehensive guide provides the essential information for the synthesis and detailed NMR analysis of this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The provided protocols and spectral data serve as a valuable resource for the characterization of this and structurally related compounds.
An In-depth Technical Guide to the Infrared and Mass Spectrometry of 1,1-Diphenyl-3-buten-1-ol
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of 1,1-Diphenyl-3-buten-1-ol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of the spectral properties of this compound.
Molecular Structure:
This compound is a tertiary alcohol with the chemical formula C₁₆H₁₆O and a molecular weight of approximately 224.30 g/mol .[1][2] Its structure contains several key functional groups that give rise to characteristic spectral features: a hydroxyl (-OH) group, two phenyl rings, and a terminal vinyl group (-CH=CH₂).
Figure 1. Chemical structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, aromatic, and alkene moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR beam is directed through the crystal, where it reflects internally and penetrates a short distance into the sample. The resulting spectrum is typically an average of multiple scans (e.g., 16 or 32) over a spectral range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Caption: A generalized workflow for acquiring an IR spectrum using an ATR accessory.
Characteristic IR Absorption Bands
The following table summarizes the expected characteristic infrared absorption frequencies for this compound.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[3][4][5][6] |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds in the phenyl rings. |
| Alkene C-H | =C-H Stretch | 3080 - 3060 | Medium | Corresponds to the vinyl group. |
| Alkyl C-H | C-H Stretch | 3000 - 2850 | Medium | From the methylene (B1212753) (-CH₂-) group. |
| Alkene C=C | C=C Stretch | 1645 - 1635 | Medium to Weak | For the terminal double bond. |
| Aromatic C=C | C=C Stretch | 1600, 1580, 1500, 1450 | Medium to Weak | A series of peaks characteristic of the phenyl rings. |
| Tertiary Alcohol C-O | C-O Stretch | 1210 - 1100 | Strong | The position helps distinguish it from primary or secondary alcohols.[3][4] |
| Alkene C-H Bend | =C-H Out-of-Plane Bend | 1000 - 900 | Strong | Two bands are expected for a monosubstituted alkene (-CH=CH₂). |
| Aromatic C-H Bend | C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong | Indicative of monosubstituted phenyl rings. |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique commonly used for the analysis of relatively non-polar, volatile organic compounds.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates it from any impurities. The sample is vaporized in a heated inlet.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Expected Fragmentation Pattern
The molecular ion peak for this compound is expected at an m/z of 224. However, for alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.[7][8] Key fragmentation pathways include alpha-cleavage and dehydration.
-
Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can lead to the loss of an allyl radical (•CH₂CH=CH₂) or a phenyl radical (•C₆H₅).
-
Dehydration: Alcohols readily lose a molecule of water (18 Da) upon ionization, particularly tertiary alcohols.[7][8]
-
Benzylic Cleavage: The presence of phenyl groups leads to the formation of stable benzylic-type cations.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table of Major Expected Ions
| m/z | Proposed Fragment Ion | Formula | Notes |
| 224 | Molecular Ion | [C₁₆H₁₆O]⁺• | Likely to be of low abundance or absent. |
| 206 | Dehydration Product | [C₁₆H₁₄]⁺• | Result of the loss of H₂O (M-18). |
| 183 | Alpha-Cleavage Product | [C₁₃H₁₁O]⁺ | Loss of an allyl radical (•C₃H₅) from the molecular ion. This is a stable, resonance-delocalized diphenylmethanol (B121723) cation. |
| 147 | Alpha-Cleavage Product | [C₁₀H₁₁O]⁺ | Loss of a phenyl radical (•C₆H₅) from the molecular ion. |
| 105 | Benzoyl Cation | [C₇H₅O]⁺ | A very common fragment in compounds containing a benzoyl moiety, likely formed from rearrangement of the m/z 183 fragment. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Characteristic fragment for phenyl-substituted compounds. |
| 41 | Allyl Cation | [C₃H₅]⁺ | Characteristic fragment from the butenyl side chain. |
Summary
The combination of IR and mass spectrometry provides a comprehensive characterization of this compound. IR spectroscopy confirms the presence of hydroxyl, aromatic, and vinyl functional groups through their characteristic vibrational frequencies. Mass spectrometry elucidates the molecular weight and provides structural information through predictable fragmentation patterns, primarily alpha-cleavage and dehydration, which are characteristic of tertiary, allylic alcohols containing phenyl groups. This guide serves as a foundational resource for the analytical characterization of this and structurally related compounds.
References
- 1. This compound | C16H16O | CID 11020538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 1,1-Diphenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenyl-3-buten-1-ol is a tertiary alcohol that holds significance as a versatile synthetic intermediate in organic chemistry. Its structure, featuring a vinyl group and two phenyl rings attached to a carbinol center, provides multiple functionalities for further chemical transformations. This guide offers a comprehensive overview of the primary synthetic route to this compound, focusing on the Grignard reaction. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate its practical application in a laboratory setting.
Core Synthesis Pathway: The Grignard Reaction
The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of an allylmagnesium halide (a Grignard reagent) to benzophenone (B1666685). This reaction effectively forms the desired carbon-carbon bond, constructing the tertiary alcohol in a single step.
The overall reaction is as follows:
Allyl Bromide + Magnesium → Allylmagnesium Bromide
Allylmagnesium Bromide + Benzophenone → this compound
This two-stage, one-pot synthesis is highly efficient and a cornerstone of organometallic chemistry.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via the Grignard reaction. The data is compiled from analogous and well-established Grignard procedures.[3]
| Parameter | Value | Notes |
| Reactants | ||
| Benzophenone | 1.0 equivalent | Should be dry.[4] |
| Magnesium Turnings | 1.1 - 1.2 equivalents | Excess to ensure full conversion of the halide. |
| Allyl Bromide | 1.1 equivalents | Added to the magnesium suspension. |
| Solvent | ||
| Anhydrous Diethyl Ether or THF | ~10-20 mL per gram of benzophenone | Must be strictly anhydrous to prevent quenching of the Grignard reagent.[1] |
| Reaction Conditions | ||
| Grignard Formation Temperature | Room Temperature (can be initiated with gentle warming) | The reaction is exothermic. |
| Addition of Benzophenone Temperature | 0 °C to Room Temperature | The addition is typically performed at a controlled, lower temperature.[5] |
| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC) for the disappearance of benzophenone.[5] |
| Work-up and Purification | ||
| Quenching Agent | Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution | A safer alternative to water for quenching unreacted Grignard reagent.[5] |
| Purification Method | Column Chromatography or Recrystallization | Silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent system is common for chromatography.[5] |
| Yield | ||
| Expected Yield | 75-90% | Yields for similar Grignard additions to benzophenone are typically high.[3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. All solvents and reagents should be anhydrous.
Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or connected to a nitrogen line), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Initiation : Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.
-
Reagent Addition : Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium turnings.
-
Reaction : The reaction should begin spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion : After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will be cloudy and greyish-brown.
Part B: Synthesis of this compound
-
Reactant Preparation : In a separate flask, dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether.
-
Addition : Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Slowly add the benzophenone solution dropwise from an addition funnel to the stirred Grignard reagent. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[5]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of benzophenone.
-
Quenching : Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any excess Grignard reagent.[5] This will result in the formation of a white precipitate (magnesium salts).
-
Work-up : Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic product. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude this compound by either recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]
Mandatory Visualizations
Logical Workflow of the Synthesis
Caption: Logical workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for the synthesis of this compound.
References
Synthesis of 1,1-Diphenyl-3-buten-1-ol via Grignard Reaction: A Technical Guide
This technical guide provides an in-depth overview of the synthesis of the tertiary alcohol, 1,1-Diphenyl-3-buten-1-ol, utilizing the Grignard reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the reaction mechanism, a detailed experimental protocol, and a summary of the requisite quantitative data.
Introduction
The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis.[1] It involves the reaction of an organomagnesium halide, known as a Grignard reagent, with an electrophilic carbon atom, such as the one in a carbonyl group.[1] The reaction of a Grignard reagent with a ketone is a widely employed method for the synthesis of tertiary alcohols.[1]
In the synthesis of this compound, the Grignard reagent, allylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone (B1666685). The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the desired tertiary alcohol.[2] Due to the high reactivity of Grignard reagents, it is crucial to carry out the reaction under anhydrous conditions to prevent the reagent from being quenched by protic solvents like water.[3]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, compiled from established procedures for Grignard reactions.[3][4][5] All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of this reaction.[3]
Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, add magnesium turnings.
-
Place the flask under an inert atmosphere.
-
Add a small crystal of iodine to the magnesium turnings to help initiate the reaction.[3]
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Slowly add a small portion of the allyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the allylmagnesium bromide reagent.
Synthesis of this compound
-
In a separate, dry, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzophenone in anhydrous diethyl ether or THF.
-
Cool the solution of benzophenone in an ice bath.
-
Slowly add the prepared allylmagnesium bromide solution from the dropping funnel to the stirred, cooled solution of benzophenone. This reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[5]
Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[5] Alternatively, dilute hydrochloric acid can be used.[4]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).[4]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]
Data Presentation
The following table summarizes the typical quantities of reagents used in the synthesis of this compound.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |
| Magnesium | 24.31 | 1.1 | x g |
| Allyl Bromide | 120.98 | 1.0 | y g (z mL) |
| Benzophenone | 182.22 | 0.9 | a g |
| Anhydrous Diethyl Ether | 74.12 | - | b mL |
| Saturated NH₄Cl (aq) | 53.49 | - | c mL |
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound via the Grignard reaction.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to the Synthesis of 1,1-Diphenyl-3-buten-1-ol
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,1-Diphenyl-3-buten-1-ol, a tertiary allylic alcohol with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a valuable organic compound featuring a tertiary alcohol and a terminal alkene. This bifunctionality allows for a range of subsequent chemical transformations, making it a useful intermediate in the synthesis of diverse molecular architectures. The primary methods for the synthesis of this and structurally similar tertiary alcohols are nucleophilic addition reactions, predominantly the Grignard and Barbier reactions. These methods offer reliable pathways to construct the desired carbon-carbon bonds from readily available starting materials.
Synthetic Pathways and Starting Materials
The two principal methods for the synthesis of this compound are the Grignard reaction and the Barbier reaction. Both methods involve the nucleophilic addition of an allyl group to the carbonyl carbon of benzophenone.
Grignard Reaction
The Grignard reaction is a well-established and versatile method for forming carbon-carbon bonds.[1] The synthesis of this compound via this route involves two main steps: the formation of an allyl Grignard reagent, followed by its reaction with benzophenone.
The key starting materials for this synthesis are:
-
Benzophenone: The electrophilic carbonyl-containing substrate.
-
Allyl Bromide: The precursor for the Grignard reagent.
-
Magnesium Metal: For the formation of the Grignard reagent.
-
Anhydrous Ether (e.g., Diethyl Ether or Tetrahydrofuran): The solvent for the reaction, which must be anhydrous as Grignard reagents are highly sensitive to moisture.[2]
The overall reaction is depicted below:
References
Physical characteristics of 1,1-Diphenyl-3-buten-1-ol
An In-Depth Technical Guide to the Physical Characteristics of 1,1-Diphenyl-3-buten-1-ol
This technical guide provides a comprehensive overview of the known physical characteristics of this compound, catering to researchers, scientists, and professionals in the field of drug development. This document outlines key physical data, detailed experimental protocols for their determination, and a visual representation of the interplay of these properties.
Core Physical Properties
This compound is a tertiary alcohol that presents as either a colorless to yellow liquid or a white to yellow solid.[1] Its chemical structure consists of two phenyl groups and an allyl group attached to a central carbinol carbon.
Quantitative Data Summary
The table below summarizes the key quantitative physical properties of this compound that have been reported in the scientific literature.
| Physical Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O | PubChem[2] |
| Molecular Weight | 224.30 g/mol | PubChem[2] |
| Appearance | Colorless to yellow liquid, or white to yellow solid | American Elements[1] |
| Boiling Point | 314.6 °C at 760 mmHg | American Elements |
| Melting Point | Not Available | |
| Density | Not Available | |
| Purity | 95% | Sigma-Aldrich |
| Solubility | Not Available |
Experimental Protocols for Determination of Physical Characteristics
The following sections detail the standard experimental methodologies that can be employed to determine the primary physical properties of this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[3][4] Pure crystalline solids typically exhibit a sharp melting point, while impurities will lower and broaden the melting range.[3][4]
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.[5]
-
The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.[3]
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure accurate temperature measurement.[3]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid sample has transitioned to a liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] This property is a key characteristic of volatile compounds.
Methodology:
-
A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[7]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.[6][7]
-
The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.[6]
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[8]
Density Determination
Density is defined as the mass of a substance per unit volume.[9] It is an intrinsic physical property that can aid in substance identification.
Methodology:
-
The mass of a clean, dry pycnometer (a small glass flask of known volume) is accurately measured.
-
The pycnometer is filled with the sample of this compound, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution. The general principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[10]
Methodology:
-
A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A small volume of a selected solvent (e.g., 1 mL of water, ethanol, acetone, or hexane) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
The mixture is then observed to determine if the solute has completely dissolved.
-
If the solute dissolves, it is recorded as soluble in that solvent. If it does not, it is recorded as insoluble.
-
This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.
Logical Relationships of Physical Properties
The physical state and key characteristics of this compound are interconnected. The following diagram illustrates these relationships.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | C16H16O | CID 11020538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. athabascau.ca [athabascau.ca]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to 1,1-Diphenyl-3-buten-1-ol
Introduction
1,1-Diphenyl-3-buten-1-ol is a tertiary alcohol characterized by the presence of two phenyl groups and an allyl group attached to the carbinol carbon. Its chemical structure, combining aromatic and olefinic functionalities, makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical identity, structure, properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The nomenclature and structural details of this compound are fundamental to understanding its chemical behavior.
IUPAC Name: 1,1-diphenylbut-3-en-1-ol[1]
Structure:
(Where Ph represents a phenyl group)
Molecular Formula: C₁₆H₁₆O[1]
InChI Key: MCIWONLOVGQSQX-UHFFFAOYSA-N[1]
Canonical SMILES: C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O[1]
CAS Number: 4165-79-1[1]
Physicochemical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.
Physical Properties
| Property | Value | Source |
| Molecular Weight | 224.30 g/mol | [1] |
| Physical Form | Solid | |
| Appearance | White to yellow solid or colorless to yellow liquid | American Elements |
| Storage Temperature | Refrigerator |
Note: Specific melting and boiling points are not consistently reported in publicly available literature.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
| Spectroscopy Type | Data Description |
| ¹³C NMR | Spectra available in spectral databases. |
| GC-MS | Mass spectrometry data is available for this compound. |
| IR Spectroscopy | Infrared spectra are available, which would show characteristic peaks for the hydroxyl (-OH) group, C=C double bond, and aromatic C-H bonds. |
Synthesis of this compound
The primary method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an allyl Grignard reagent to benzophenone (B1666685).
Experimental Protocol: Grignard Reaction
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Reagents and Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Allylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve allyl bromide in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small amount of the allyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add the benzophenone solution to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound via Grignard reaction.
Potential Applications in Drug Development and Organic Synthesis
While specific applications of this compound in drug development are not extensively documented, its structure suggests several potential uses as a versatile synthetic intermediate.
-
Scaffold for Novel Compounds: The presence of two phenyl rings and a reactive allyl group allows for a variety of chemical modifications. The hydroxyl group can be derivatized or replaced, and the double bond can undergo various addition reactions. This makes it a suitable starting material for the synthesis of more complex molecules with potential biological activity.
-
Analogs of Bioactive Molecules: Compounds with diphenylmethane (B89790) scaffolds are known to exhibit a range of biological activities. This compound could serve as a precursor for the synthesis of analogs of known drugs or bioactive compounds, where the butenyl group can be modified to modulate properties such as solubility, metabolic stability, and target binding.
-
Precursor for Heterocyclic Compounds: The functional groups in this compound can be utilized in cyclization reactions to form various heterocyclic ring systems, which are common structural motifs in many pharmaceuticals.
Logical Relationship Diagram of Potential Applications
Caption: Logical relationships of potential synthetic applications.
Conclusion
This compound is a readily synthesizable tertiary alcohol with potential as a versatile intermediate in organic synthesis. While its direct application in drug development is not yet established, its structural features offer significant opportunities for the creation of novel and complex molecules. The synthetic protocol provided, along with its physicochemical and spectroscopic data, serves as a valuable resource for researchers and scientists exploring the chemical space around this compound for applications in medicinal chemistry and materials science. Further research into the reactivity and biological evaluation of derivatives of this compound is warranted to fully realize its potential.
References
Methodological & Application
Application Note: Grignard Synthesis of Tertiary Alcohols
Introduction
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming new carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[2] For researchers and professionals in drug development, the Grignard synthesis of tertiary alcohols is particularly valuable. Tertiary alcohols are crucial structural motifs found in numerous pharmaceuticals and complex natural products. This application note provides detailed protocols for the two primary routes to synthesize tertiary alcohols: the reaction of a Grignard reagent with a ketone and the reaction of a Grignard reagent with an ester.[3]
Core Principles and Reaction Mechanisms
The synthesis of tertiary alcohols via the Grignard reaction can be achieved through two principal pathways, depending on the choice of the carbonyl starting material.
-
From Ketones : The reaction of a Grignard reagent with a ketone is a direct and widely used method. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[4] This nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate. A subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol.
-
From Esters : When an ester is used as the starting material, two equivalents of the Grignard reagent are required to produce a tertiary alcohol.[3][5] The reaction proceeds through a two-step addition-elimination-addition mechanism.
-
First Addition: The first equivalent of the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate.[2][6]
-
Elimination: This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone.[2][5]
-
Second Addition: The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent, leading to a magnesium alkoxide.[3][5] An acidic work-up then yields the tertiary alcohol, which incorporates two identical R-groups from the Grignard reagent.
-
Experimental Workflow
The following diagram outlines the general experimental workflow for the Grignard synthesis of a tertiary alcohol.
Caption: Logical workflow for the synthesis, work-up, and purification of tertiary alcohols via Grignard reaction.
Detailed Experimental Protocols
Safety Precautions: Grignard reagents are strong bases and nucleophiles that react violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.[1] Glassware must be rigorously dried (e.g., oven or flame-dried) before use.[1] Anhydrous solvents are essential.
Protocol 1: Synthesis of 1,1-Diphenylethanol (B1581894) from Acetophenone (B1666503) and Phenylmagnesium Bromide
This protocol details the reaction of a ketone with a Grignard reagent.
Step 1.1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Assemble a dry, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Equip the condenser with a drying tube (e.g., CaCl₂ or CaSO₄).
-
Place magnesium turnings (1.1 eq) in the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.
-
Once the exothermic reaction begins (visible as bubbling or cloudiness), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]
Step 1.2: Grignard Addition to Ketone
-
Cool the freshly prepared Grignard reagent solution in an ice-water bath (0-10 °C).
-
Dissolve acetophenone (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.[1] Maintain a low temperature throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.[1]
Step 1.3: Work-up and Purification
-
Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude 1,1-diphenylethanol by recrystallization or column chromatography on silica (B1680970) gel.[1]
Protocol 2: Synthesis of 2-Phenyl-2-propanol (B165765) from Ethyl Benzoate (B1203000) and Methylmagnesium Bromide
This protocol details the reaction of an ester with an excess of Grignard reagent. A commercially available Grignard solution is often used for convenience.[7][8]
Step 2.1: Grignard Addition to Ester
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere inlet, place a solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether) (2.2 eq).
-
Cool the Grignard solution in an ice-water bath.
-
Dissolve ethyl benzoate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting ester.
Step 2.2: Work-up and Purification
-
Quench the reaction by slowly adding it to an ice-cold saturated aqueous solution of NH₄Cl or dilute HCl.[9]
-
Extract the product into diethyl ether (3x) using a separatory funnel.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude 2-phenyl-2-propanol by distillation or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthetic protocols. Note that actual yields may vary based on reaction scale, purity of reagents, and adherence to anhydrous techniques.
Table 1: Representative Reagent and Reaction Parameters
| Parameter | Protocol 1 (from Ketone) | Protocol 2 (from Ester) |
| Grignard Reagent | Phenylmagnesium Bromide | Methylmagnesium Bromide |
| Carbonyl Substrate | Acetophenone | Ethyl Benzoate |
| Molar Ratio (Grignard:Substrate) | ~1.1 : 1.0 | ~2.2 : 1.0 |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1-2 hours | 1-3 hours |
| Quenching Agent | Saturated aq. NH₄Cl | Saturated aq. NH₄Cl / dilute HCl |
Table 2: Expected Product Data
| Property | 1,1-Diphenylethanol (from Protocol 1) | 2-Phenyl-2-propanol (from Protocol 2) |
| Appearance | White crystalline solid | Colorless liquid |
| Typical Yield | 85-95% | 80-90% |
| Melting Point | 79-81 °C | N/A |
| Boiling Point | ~305 °C | ~202 °C |
| Key IR Absorptions (cm⁻¹) | 3500-3200 (O-H), 3100-3000 (sp² C-H), ~1600 (C=C) | 3500-3200 (O-H), 3100-3000 (sp² C-H), ~1600 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.5 (m, 10H), ~2.0 (s, 3H), ~2.2 (s, 1H, OH) | ~7.2-7.4 (m, 5H), ~1.6 (s, 6H), ~1.9 (s, 1H, OH) |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 6. ck12.org [ck12.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Catalytic Asymmetric Allylation of Ketones
For Researchers, Scientists, and Drug Development Professionals
The catalytic asymmetric allylation of ketones is a powerful transformation in organic synthesis, providing access to chiral tertiary homoallylic alcohols. These structural motifs are valuable building blocks in the synthesis of complex molecules, natural products, and pharmaceuticals. This document provides an overview of key methodologies, including detailed experimental protocols and comparative data for prominent catalytic systems.
Introduction
The enantioselective addition of an allyl group to a ketone presents a significant challenge due to the steric hindrance and electronic properties of the ketone carbonyl. However, remarkable progress has been made in the development of catalytic systems that can achieve high yields and enantioselectivities. This document focuses on three prominent and mechanistically distinct approaches: Iridium-Catalyzed Asymmetric Allylation of Ketone Enolates, Organocatalytic Singly Occupied Molecular Orbital (SOMO) Catalysis, and Asymmetric Allylboration of Ketones using Chiral Diols.
Iridium-Catalyzed Asymmetric Allylation of Ketone Enolates
Iridium catalysts have emerged as a powerful tool for the asymmetric allylation of ketone enolates, offering complementary reactivity to traditional palladium-based systems. A key feature of these reactions is the formation of a metallacyclic iridium complex which facilitates the enantioselective coupling.[1][2]
Data Presentation
Table 1: Iridium-Catalyzed Asymmetric Allylation of Various Ketone Enolates [1][3]
| Entry | Ketone Substrate | Allyl Carbonate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Methyl-1-tetralone (B119441) | Cinnamyl methyl carbonate | 3 | THF | 5 | 12 | 95 | >99 |
| 2 | 2-Ethyl-1-tetralone | Cinnamyl methyl carbonate | 3 | THF | 5 | 12 | 92 | 95 |
| 3 | 2-Propyl-1-tetralone | Cinnamyl methyl carbonate | 3 | THF | 5 | 12 | 93 | 98 |
| 4 | 2-Benzyl-1-tetralone | Cinnamyl methyl carbonate | 3 | THF | 5 | 12 | 91 | 99 |
| 5 | 6-Methoxy-2-methyl-1-tetralone | Cinnamyl methyl carbonate | 3 | THF | 5 | 12 | 95 | 99 |
| 6 | Acetophenone (B1666503) silyl (B83357) enol ether | Cinnamyl tert-butyl carbonate | 2.5 | THF | 25 | 24 | 85 | 96 |
| 7 | Propiophenone silyl enol ether | Cinnamyl tert-butyl carbonate | 2.5 | THF | 25 | 24 | 82 | 95 |
Experimental Protocol: Iridium-Catalyzed Asymmetric Allylation of 2-Methyl-1-tetralone[1]
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R)-1-(2-Naphthyl)ethylamine-derived phosphoramidite (B1245037) ligand
-
Barium tert-butoxide (Ba(Ot-Bu)₂)
-
2-Methyl-1-tetralone
-
Cinnamyl methyl carbonate
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, a solution of the iridium precursor and the chiral phosphoramidite ligand in anhydrous THF is prepared to form the catalyst solution.
-
In a separate flame-dried Schlenk flask, 2-methyl-1-tetralone (1.2 equiv) is dissolved in anhydrous THF.
-
Barium tert-butoxide (1.2 equiv) is added to the ketone solution, and the mixture is stirred at room temperature for 30 minutes to generate the barium enolate.
-
The flask is then cooled to 5 °C.
-
Cinnamyl methyl carbonate (1.0 equiv) is added to the enolate solution.
-
The pre-formed iridium catalyst solution (3 mol%) is then added to the reaction mixture.
-
The reaction is stirred at 5 °C and monitored by TLC or GC-MS.
-
Upon completion (typically 12 hours), the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle
Caption: Iridium-Catalyzed Allylation Cycle.
Organocatalytic Asymmetric Allylation via Singly Occupied Molecular Orbital (SOMO) Catalysis
SOMO catalysis is a powerful strategy that utilizes a chiral amine catalyst to generate a transient enamine, which then undergoes single-electron oxidation to form a radical cation. This highly reactive intermediate enantioselectively couples with an allyl silane. This method is particularly effective for the α-allylation of cyclic ketones.[4][5]
Data Presentation
Table 2: Organocatalytic SOMO-Catalyzed Asymmetric Allylation of Cyclic Ketones [4][6]
| Entry | Ketone Substrate | Allyl Silane | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Allyltrimethylsilane (B147118) | 20 | CAN | DME | -20 | 24 | 81 | 91 |
| 2 | Cyclopentanone | Allyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 78 | 93 |
| 3 | 4-Methylcyclohexanone | Allyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 80 | 92 |
| 4 | Tetrahydropyran-4-one | Allyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 75 | 89 |
| 5 | N-Boc-piperidin-4-one | Allyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 72 | 95 |
| 6 | Cyclohexanone | (E)-Crotyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 77 | 90 |
| 7 | Cyclohexanone | Cinnamyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 82 | 88 |
CAN = Ceric Ammonium (B1175870) Nitrate (B79036), DME = 1,2-Dimethoxyethane
Experimental Protocol: Organocatalytic SOMO-Catalyzed Asymmetric Allylation of Cyclohexanone[5]
Materials:
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (chiral amine catalyst)
-
Ceric Ammonium Nitrate (CAN)
-
Cyclohexanone
-
Allyltrimethylsilane
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried round-bottom flask is added the chiral imidazolidinone catalyst (20 mol%) and ceric ammonium nitrate (2.5 equiv).
-
The flask is sealed with a septum and purged with argon.
-
Anhydrous DME is added, and the suspension is stirred vigorously.
-
Water (2.0 equiv) is added to the suspension.
-
The mixture is cooled to -20 °C.
-
Cyclohexanone (1.0 equiv) is added, followed by the dropwise addition of allyltrimethylsilane (2.0 equiv).
-
The reaction is stirred at -20 °C for 24 hours.
-
The reaction mixture is quenched with saturated aqueous NaHCO₃ solution.
-
The mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Catalytic Cycle
Caption: SOMO-Catalysis Allylation Cycle.
Asymmetric Allylboration of Ketones with Chiral Diols
Chiral diols, particularly BINOL derivatives, can catalyze the enantioselective allylboration of ketones. The proposed mechanism involves a ligand exchange between the chiral diol and the allylboronate, forming a more reactive and stereochemically defined allylating agent.[7][8][9]
Data Presentation
Table 3: Asymmetric Allylboration of Various Ketones with Chiral Diols [7][8][10]
| Entry | Ketone Substrate | Allylboronate | Chiral Diol (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene (B28343)/PhCF₃ | -35 | 15 | 93 | 99 |
| 2 | 4-Methoxyacetophenone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene/PhCF₃ | -35 | 15 | 91 | 98 |
| 3 | 4-Chloroacetophenone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene/PhCF₃ | -35 | 15 | 90 | 99 |
| 4 | 2-Acetophenone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene/PhCF₃ | -35 | 15 | 85 | 97 |
| 5 | Propiophenone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene/PhCF₃ | -35 | 15 | 88 | 98 |
| 6 | Cyclohexyl methyl ketone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene/PhCF₃ | -35 | 15 | 76 | 95 |
| 7 | Acetophenone | Allyldiisopropoxyborane | (S)-3,3'-(CF₃)₂-BINOL (10) | Toluene | -78 to -40 | 48 | 85 | 97 |
Experimental Protocol: Asymmetric Allylboration of Acetophenone with a Chiral Diol[9]
Materials:
-
(S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL)
-
Acetophenone
-
Allyldiisopropoxyborane
-
Anhydrous Toluene
-
Anhydrous α,α,α-Trifluorotoluene (PhCF₃)
Procedure:
-
A flame-dried Schlenk flask is charged with (S)-3,3'-Br₂-BINOL (15 mol%).
-
The flask is purged with argon.
-
Anhydrous toluene and anhydrous α,α,α-trifluorotoluene (1:4 v/v) are added, followed by acetophenone (1.0 equiv).
-
The mixture is cooled to -35 °C.
-
Allyldiisopropoxyborane (1.5 equiv) is added dropwise to the cooled solution.
-
The reaction is stirred at -35 °C for 15 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle
Caption: Asymmetric Allylboration Cycle.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the catalytic asymmetric allylation of ketones, from reaction setup to product analysis.
Caption: General Experimental Workflow.
References
- 1. Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric allylboration of ketones catalyzed by chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application of 1,1-Diphenyl-3-buten-1-ol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenyl-3-buten-1-ol is a tertiary homoallylic alcohol with significant potential as a versatile building block in organic synthesis. Its structure, featuring a quaternary carbon center, two phenyl groups, a hydroxyl group, and a terminal double bond, offers multiple reactive sites for a variety of chemical transformations. While specific literature on the applications of this compound is limited, its chemical nature allows for its use in a range of synthetic strategies, including oxidation, acid-catalyzed rearrangements, and cyclization reactions. These transformations can lead to the formation of complex molecular architectures relevant to medicinal chemistry and materials science. This document provides an overview of the potential applications of this compound, complete with detailed experimental protocols based on established methodologies for structurally similar compounds.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the nucleophilic addition of an allyl Grignard reagent to benzophenone (B1666685). This standard organometallic reaction provides a straightforward route to the tertiary alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reaction (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of allyl bromide (1.1 eq) in the anhydrous solvent dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has started, add the remaining allyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve benzophenone (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of benzophenone.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Potential Synthetic Applications
Due to its structural features, this compound is a promising substrate for various synthetic transformations. The following sections outline potential applications with generalized protocols.
Oxidation to β-Hydroxy Ketones
The oxidation of the terminal double bond in homoallylic alcohols can lead to the formation of valuable β-hydroxy ketones. While tertiary alcohols are generally resistant to oxidation at the carbinol center, the double bond can be selectively oxidized. A Wacker-type oxidation is a suitable method for this transformation.[1]
Table 1: Proposed Oxidation of this compound
| Reactant | Product | Reagents | Expected Yield |
| This compound | 4-Hydroxy-4,4-diphenylbutan-2-one | PdCl2, CuCl, O2 (air), DMF/H2O | Moderate to Good |
Experimental Protocol: Wacker-Type Oxidation
Materials:
-
This compound
-
Palladium(II) chloride (PdCl2)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Oxygen balloon or access to air
-
Standard reaction glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), PdCl2 (0.1 eq), and CuCl (1.0 eq).
-
Add a mixture of DMF and water (e.g., 7:1 v/v) as the solvent.
-
Fit the flask with an oxygen-filled balloon or leave it open to the air and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-4,4-diphenylbutan-2-one.
Acid-Catalyzed Rearrangement
Tertiary alcohols, particularly those with adjacent phenyl groups, are prone to acid-catalyzed rearrangements involving carbocation intermediates. In the case of this compound, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation stabilized by the two phenyl groups. A subsequent 1,2-hydride shift or other rearrangements could occur. A plausible outcome is the formation of a more stable conjugated system.
Table 2: Proposed Acid-Catalyzed Rearrangement of this compound
| Reactant | Product (Plausible) | Reagents | Expected Outcome |
| This compound | 1,1-Diphenyl-1,3-butadiene | p-Toluenesulfonic acid (PTSA), Toluene | Dehydration/Rearrangement |
Experimental Protocol: Acid-Catalyzed Dehydration and Rearrangement
Materials:
-
This compound
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain 1,1-diphenyl-1,3-butadiene.
Electrophilic Cyclization
The double bond in this compound can undergo electrophilic attack, and the hydroxyl group can act as an internal nucleophile, leading to the formation of cyclic ethers. Halocyclization, using an electrophilic halogen source, is a common method to achieve this transformation, which would yield a substituted tetrahydrofuran.
Table 3: Proposed Halocyclization of this compound
| Reactant | Product | Reagents | Expected Diastereoselectivity |
| This compound | 4-(Iodomethyl)-2,2-diphenyltetrahydrofuran | Iodine, Sodium bicarbonate | Moderate to High |
Experimental Protocol: Iodocyclization to a Tetrahydrofuran Derivative
Materials:
-
This compound
-
Iodine (I2)
-
Sodium bicarbonate
-
Saturated aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane or acetonitrile in a round-bottom flask.
-
Add sodium bicarbonate (2.0-3.0 eq).
-
To this stirred suspension, add a solution of iodine (1.5 eq) in the same solvent portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(iodomethyl)-2,2-diphenyltetrahydrofuran.
Visualizing the Synthetic Pathways
The following diagrams illustrate the proposed synthetic transformations of this compound.
Caption: Synthesis of this compound.
Caption: Potential synthetic pathways for this compound.
Conclusion
This compound represents a valuable, yet underexplored, starting material in organic synthesis. The presence of multiple functional groups allows for its transformation into a variety of more complex molecules, including β-hydroxy ketones, conjugated dienes, and substituted tetrahydrofurans. The protocols provided herein, based on well-established chemical principles for analogous structures, offer a foundational guide for researchers to explore the synthetic utility of this compound. Further investigation into the reactivity and potential applications of this compound is warranted and could unveil novel synthetic routes to compounds of interest in drug discovery and materials science.
References
Application Notes and Protocols: Reactions of 1,1-Diphenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 1,1-diphenyl-3-buten-1-ol with various classes of reagents. The protocols are intended to serve as a guide for the synthesis of novel compounds and intermediates relevant to pharmaceutical and materials science research.
Acid-Catalyzed Dehydration to 1,1-Diphenyl-1,3-butadiene
The acid-catalyzed dehydration of this compound is a facile reaction that proceeds through a stable tertiary carbocation intermediate to form the conjugated diene, 1,1-diphenyl-1,3-butadiene. This conjugated system is a valuable building block in organic synthesis, particularly for Diels-Alder reactions and as a monomer for polymerization.
Reaction Scheme:
Experimental Protocol:
A representative procedure for the acid-catalyzed dehydration of a tertiary alcohol is as follows:
-
To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add this compound (1.0 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq) or a few drops of concentrated sulfuric acid.
-
Heat the mixture gently with stirring. The product, 1,1-diphenyl-1,3-butadiene, will begin to distill over.
-
Collect the distillate, which may contain some water.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or chromatography.
Data Presentation:
| Reactant | Reagent | Product | Yield (%) | Reference |
| This compound | p-Toluenesulfonic acid | 1,1-Diphenyl-1,3-butadiene | High | [General] |
| This compound | Conc. H₂SO₄ | 1,1-Diphenyl-1,3-butadiene | High | [General] |
Logical Workflow for Acid-Catalyzed Dehydration:
Caption: Workflow for the acid-catalyzed dehydration of this compound.
Oxidation of this compound
The oxidation of tertiary allylic alcohols such as this compound can be achieved using specific oxidizing agents to yield α,β-unsaturated ketones through an oxidative rearrangement. A notable method for this transformation is the Babler-Dauben oxidation, which employs pyridinium (B92312) chlorochromate (PCC).[1]
Reaction Scheme (Babler-Dauben Oxidation):
Experimental Protocol (Adapted from Babler-Dauben Oxidation of Tertiary Allylic Alcohols): [1]
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 - 2.0 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Reactant | Reagent | Product | Yield (%) | Reference |
| This compound | PCC | 1,1-Diphenyl-3-buten-2-one (Predicted) | Good | [1] |
(Note: "Good" yield is an estimation based on typical yields for the Babler-Dauben oxidation of other tertiary allylic alcohols, as specific data for this compound is not available in the searched literature).
Signaling Pathway for Babler-Dauben Oxidation:
Caption: Mechanism of the Babler-Dauben oxidation.
Reduction of this compound
The reduction of this compound can target either the hydroxyl group or the carbon-carbon double bond, depending on the choice of reducing agent.
Reduction of the Double Bond (Catalytic Hydrogenation)
Catalytic hydrogenation will typically reduce the alkene moiety, leaving the tertiary alcohol intact.
Reaction Scheme:
Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation flask.
-
Add a catalytic amount of palladium on carbon (10% Pd-C).
-
Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the product, 1,1-diphenyl-1-butanol.
Reduction of the Hydroxyl Group (Deoxygenation)
The reduction of the tertiary alcohol to an alkane is a more challenging transformation and typically requires conversion of the hydroxyl group to a better leaving group first.
Data Presentation:
| Reactant | Reagent | Product | Selectivity | Reference |
| This compound | H₂/Pd-C | 1,1-Diphenyl-1-butanol | High | [General] |
Logical Relationship for Selective Reduction:
Caption: Selective reduction pathways for this compound.
Cyclization Reactions of this compound (Prins-type Reaction)
Homoallylic alcohols like this compound can undergo cyclization reactions with aldehydes or ketones in the presence of a Lewis or Brønsted acid catalyst, known as the Prins reaction, to form substituted tetrahydropyrans. Iodine has been shown to be an effective catalyst for the Prins cyclization of tertiary homoallylic alcohols.
Reaction Scheme (with Formaldehyde as an example):
Experimental Protocol (Adapted from Iodine-Catalyzed Prins Cyclization):
-
To a solution of this compound (1.0 eq) and an aldehyde (e.g., paraformaldehyde, 1.2 eq) in a solvent such as dichloromethane, add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove the iodine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation:
| Reactant | Reagent(s) | Product Type | Yield | Reference |
| This compound | Aldehyde, I₂ | Substituted Tetrahydropyran | Moderate | [General] |
(Note: "Moderate" yield is an estimation, as the steric hindrance from the two phenyl groups might influence the reaction outcome compared to less substituted homoallylic alcohols).
Experimental Workflow for Prins Cyclization:
Caption: Workflow for the iodine-catalyzed Prins cyclization.
References
Application Notes and Protocols for 1,1-Diphenyl-3-buten-1-ol as a Precursor in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,1-diphenyl-3-buten-1-ol as a versatile precursor for the synthesis of complex organic molecules. Due to its unique structural features, including a tertiary alcohol and a terminal double bond, this compound serves as a valuable building block in a variety of organic transformations, enabling the construction of intricate molecular architectures relevant to pharmaceutical and materials science research.
Introduction to Synthetic Utility
This compound is a homoallylic alcohol that possesses two key reactive sites: the hydroxyl group and the terminal alkene. This dual functionality allows for a range of chemical modifications, making it an attractive starting material for the synthesis of more complex structures. The phenyl groups attached to the carbinol center provide steric bulk and electronic effects that can influence the stereochemical outcome of reactions.
The primary applications of this compound in organic synthesis include its use in oxidation reactions, electrophilic additions to the double bond, and cyclization reactions. These transformations can lead to the formation of a variety of functionalized intermediates that are valuable in the synthesis of natural products and other biologically active molecules.
Key Synthetic Transformations and Potential Applications
The following table summarizes potential synthetic transformations of this compound, along with the expected products and their potential applications in drug development and materials science.
| Transformation | Reagents and Conditions | Expected Product | Potential Applications |
| Oxidation of the Alcohol | PCC, CH₂Cl₂ | 1,1-Diphenyl-3-buten-1-one | Intermediate for Michael additions, synthesis of heterocyclic compounds. |
| Epoxidation of the Alkene | m-CPBA, CH₂Cl₂ | 3-(2,2-diphenyloxiran-2-yl)prop-1-ene | Building block for the synthesis of diols, amino alcohols, and other functionalized molecules. |
| Dihydroxylation of the Alkene | OsO₄ (catalytic), NMO | 1,1-Diphenylbutane-1,3,4-triol | Precursor for the synthesis of chiral ligands and polyketide natural product fragments. |
| Ozonolysis of the Alkene | 1. O₃, CH₂Cl₂, -78 °C; 2. Zn, H₂O or Me₂S | 2-Hydroxy-2,2-diphenylacetaldehyde | Intermediate for the synthesis of α-hydroxy acids and other carbonyl compounds. |
| Acid-Catalyzed Cyclization | H₂SO₄ or TsOH, heat | 1,1-Diphenyl-1,2,3,4-tetrahydronaphthalene derivatives (via intramolecular Friedel-Crafts) | Core structures in various biologically active compounds. |
| Heck Coupling of the Alkene | Aryl halide, Pd catalyst, base | Substituted 1,1-diphenyl-1,3-dienes | Building blocks for polymers and molecules with interesting photophysical properties. |
Experimental Protocols
The following are generalized experimental protocols for key transformations of this compound. These protocols are based on standard organic chemistry methodologies and may require optimization for specific substrates and scales.
Protocol 1: Oxidation of this compound to 1,1-Diphenyl-3-buten-1-one
Objective: To oxidize the tertiary alcohol to a ketone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask, add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional CH₂Cl₂.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired ketone.
Protocol 2: Epoxidation of this compound
Objective: To selectively epoxidize the terminal double bond.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the epoxide.
Visualizing Synthetic Pathways
The following diagrams illustrate potential synthetic pathways starting from this compound.
Caption: Potential synthetic transformations of this compound.
Application in Drug Discovery and Development
The derivatives of this compound can be screened for various biological activities. For instance, the resulting ketones, epoxides, and diols can serve as scaffolds for the synthesis of novel compounds with potential therapeutic applications. The workflow for integrating this precursor into a drug discovery program is outlined below.
Caption: Workflow for drug discovery using this compound.
Disclaimer: The provided protocols are intended for informational purposes and should be performed by qualified individuals in a well-equipped laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions may require optimization to achieve desired results.
Application Notes & Protocols: Experimental Setups for Carbonyl Allylation Reactions
Introduction
Carbonyl allylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that provides access to homoallylic alcohols, which are versatile building blocks for the synthesis of natural products and pharmaceuticals.[1] This reaction involves the addition of an allyl nucleophile to an aldehyde or ketone.[1] Over the years, numerous methods have been developed, with a significant focus on catalytic and enantioselective variants to control stereochemistry. These methods often employ chiral Lewis acids, transition metal catalysts, or organocatalysts to achieve high yields and stereoselectivity.[2][3]
This document provides detailed application notes and experimental protocols for two distinct and widely applicable catalytic systems for the asymmetric allylation of aldehydes: a Chiral Diol • SnCl₄ Lewis Acid system and an Iridium-catalyzed transfer hydrogenative coupling.
Application Note 1: Enantioselective Allylation of Aldehydes via Chiral Diol•SnCl₄ Lewis Acid Catalysis
This method utilizes a combination of a C₂-symmetric chiral diol and tin(IV) chloride (SnCl₄) to form a potent Lewis acid-assisted Brønsted acid (LBA) catalyst. This system effectively catalyzes the enantioselective addition of allylboronic acid pinacol (B44631) ester to a variety of aldehydes, yielding homoallylic alcohols in high yields and excellent enantioselectivity, particularly for aliphatic aldehydes.[4]
Data Presentation: Performance of Chiral Diol 4m with SnCl₄ in Allylation
The following table summarizes the performance of the optimized catalyst system with various aldehyde substrates. The data highlights the high yields and enantiomeric ratios (er) achieved.[4]
| Entry | Aldehyde Substrate | Catalyst Loading (mol % Diol / mol % SnCl₄) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Cyclohexanecarboxaldehyde | 5 / 5 | 98 | 98:2 |
| 2 | Isovaleraldehyde | 5 / 5 | 99 | 97:3 |
| 3 | Pivalaldehyde | 5 / 5 | 98 | 97.5:2.5 |
| 4 | Benzaldehyde | 10 / 10 | 99 | 92:8 |
| 5 | 3-Phenylpropanal | 5 / 2 | 99 | 98:2 |
Data sourced from the Journal of the American Chemical Society.[4]
Experimental Protocol: General Procedure for Asymmetric Allylation
This protocol is adapted from the procedure described for the catalytic enantioselective allylboration using chiral diol•SnCl₄ complexes.[4]
Materials:
-
Aldehyde (0.250 mmol, 1.0 equiv)
-
Allylboronic acid pinacol ester (0.275 mmol, 1.1 equiv)
-
Chiral Diol 4m (as specified in the table, e.g., 5 mol %, 0.0125 mmol)
-
Tin(IV) chloride (SnCl₄, 1.0 M in CH₂Cl₂, as specified in the table)
-
Sodium carbonate (Na₂CO₃, 0.05 mmol)
-
4 Å Molecular Sieves (50 mg)
-
Toluene (B28343) (anhydrous, 0.25–1.0 mL)
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere (Argon or Nitrogen), add the chiral diol, sodium carbonate, and 4 Å molecular sieves.
-
Add anhydrous toluene (0.25-1.0 mL) to the tube.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add the SnCl₄ solution dropwise to the cooled mixture and stir for 30 minutes.
-
Add the aldehyde substrate to the mixture.
-
Add the allylboronic acid pinacol ester and continue stirring at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee) or enantiomeric ratio (er) of the purified homoallylic alcohol product by chiral HPLC analysis.[4]
Application Note 2: Iridium-Catalyzed Asymmetric Carbonyl Allylation via Transfer Hydrogenation
This innovative protocol achieves the enantioselective allylation of aldehydes using allyl acetate (B1210297) as the allyl source and isopropanol (B130326) as a hydrogen donor.[2] The reaction is catalyzed by an iridium complex generated in situ from [Ir(cod)Cl]₂ and a chiral phosphine (B1218219) ligand, such as (R)-Cl,MeO-BIPHEP. This method avoids the need for pre-formed organometallic reagents and is notable for its high levels of asymmetric induction across a range of aldehyde substrates.[2]
Data Presentation: Iridium-Catalyzed Allylation of Aldehydes with Allyl Acetate
The table below presents representative results for the allylation of various aldehydes, demonstrating the high yields and enantioselectivities obtained with this method.[2]
| Entry | Aldehyde Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Cinnamaldehyde | (R)-Cl,MeO-BIPHEP | 83 | 98 |
| 2 | (E)-2-Methyl-2-butenal | (R)-Cl,MeO-BIPHEP | 77 | 96 |
| 3 | Nonanal | (-)-TMBTP | 78 | 94 |
| 4 | Cyclohexanecarboxaldehyde | (-)-TMBTP | 80 | 95 |
| 5 | Benzaldehyde | (R)-Cl,MeO-BIPHEP | 81 | 97 |
Data sourced from a publication by the National Institutes of Health.[2]
Experimental Protocol: General Procedure for Transfer Hydrogenative Allylation
This protocol is based on the iridium-catalyzed coupling of aldehydes with allyl acetate as described in the literature.[2]
Materials:
-
Aldehyde (1.0 equiv)
-
Allyl acetate (2.0 equiv)
-
[Ir(cod)Cl]₂ (0.025 equiv)
-
Chiral Ligand (e.g., (R)-Cl,MeO-BIPHEP, 0.05 equiv)
-
m-Nitrobenzoic acid (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃, 0.1 equiv)
-
Isopropanol (as solvent)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine [Ir(cod)Cl]₂, the chiral phosphine ligand, m-nitrobenzoic acid, and cesium carbonate.
-
Add isopropanol to the vessel, followed by the aldehyde substrate and allyl acetate.
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (e.g., 24-48 hours), monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue directly by flash column chromatography on silica gel to isolate the homoallylic alcohol product.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.[2]
Visualizations: Workflows and Mechanisms
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a catalytic carbonyl allylation reaction, from setup to final analysis.
Caption: General experimental workflow for catalytic carbonyl allylation.
Proposed Catalytic Cycle for Lewis Acid Catalysis
This diagram shows a plausible catalytic cycle for the enantioselective allylation of an aldehyde catalyzed by a chiral Lewis Acid (LA*). The Lewis acid activates the aldehyde, facilitating nucleophilic attack by the allylating agent.[3]
Caption: Proposed catalytic cycle for a chiral Lewis acid.
References
- 1. Carbonyl allylation - Wikipedia [en.wikipedia.org]
- 2. Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate: Departure from Chirally Modified Allyl Metal Reagents in Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of 1,1-Diphenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,1-Diphenyl-3-buten-1-ol, a valuable intermediate in organic synthesis. The following sections outline common purification techniques, including column chromatography and recrystallization, complete with experimental procedures and expected outcomes.
Introduction
This compound is a tertiary allylic alcohol that serves as a versatile building block in the synthesis of more complex molecules. Its purification is a critical step to ensure the integrity and success of subsequent reactions. The choice of purification method depends on the nature and quantity of impurities present in the crude material. The most common techniques employed are column chromatography, for the removal of closely related impurities, and recrystallization, for obtaining highly crystalline and pure product. For larger scale operations, fractional distillation under reduced pressure can also be an effective method.
Purification Strategy Overview
A general workflow for the purification of this compound involves an initial purification step to remove the bulk of impurities, followed by a final polishing step to achieve high purity. The purity of the final product should be assessed using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the quantitative data for the described purification techniques. Please note that yields and final purity are dependent on the initial purity of the crude material.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Purity Achieved | Typical Yield | Throughput |
| Flash Column Chromatography | Silica (B1680970) Gel / Hexane (B92381):Ethyl Acetate (B1210297) (e.g., 8:1 to 4:1) | >98% | 80-95% | Moderate |
| Recrystallization | Ethanol or Hexane | >99% (for suitable crude) | 70-90% | High |
| Fractional Distillation | - | >97% | Variable | High |
Experimental Protocols
Flash Column Chromatography
This method is highly effective for separating this compound from byproducts and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Secure the chromatography column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove air bubbles. Add a thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 9:1 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 4:1 hexane:ethyl acetate) to facilitate the elution of the product. Maintain a constant flow rate by applying gentle pressure.[1][2]
-
Fraction Collection: Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 4:1 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure this compound. Evaporate the solvent under reduced pressure to obtain the purified product.
Recrystallization
Recrystallization is an effective technique for purifying solid this compound, provided a suitable solvent is identified.
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., ethanol, methanol, or hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few potential solvents at their boiling points and observe if crystals form upon cooling. A good solvent will dissolve the compound when hot but not when cold. Ethanol or hexane are potential starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Fractional Distillation
For larger quantities and to remove non-volatile impurities, fractional distillation under reduced pressure is a suitable method.
Materials:
-
Crude this compound
-
Distillation apparatus with a fractionating column
-
Heating mantle
-
Vacuum pump
-
Receiving flasks
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Distillation: Begin heating the flask gently under reduced pressure.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. The boiling point of the desired product will depend on the applied pressure.
-
Analysis: Analyze the purity of the collected fractions to identify those containing the pure product.
Purity Assessment Workflow
The following diagram illustrates the workflow for assessing the purity of the purified this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Allylation Using 1,1-Diphenyl-3-buten-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed allylic substitution, particularly the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and stereoselectivity.[1][2] This application note focuses on the use of 1,1-diphenyl-3-buten-1-ol and its derivatives as substrates in these transformations. As tertiary allylic alcohols, these substrates present unique challenges and opportunities regarding reactivity and regioselectivity. The bulky 1,1-diphenyl substitution pattern significantly influences the stability of potential intermediates and the stereochemical outcome of the reaction. Direct activation of the hydroxyl group as a leaving group in the presence of a palladium catalyst offers a more atom-economical alternative to traditional methods that require pre-activation.[3]
The methodologies described herein are applicable to the synthesis of complex molecules, including intermediates for pharmaceuticals and natural products, where the precise introduction of an allyl group is a critical step.[1]
Reaction Mechanism and Regioselectivity
The generally accepted mechanism for the palladium-catalyzed allylation of allylic alcohols is the Tsuji-Trost reaction.[1][2] The catalytic cycle begins with the coordination of the palladium(0) catalyst to the alkene of the allylic alcohol. Subsequent oxidative addition forms a π-allylpalladium(II) intermediate, with the departure of the hydroxyl group, which often requires activation (e.g., through protonation or coordination to a Lewis acid).[3] A nucleophile then attacks the π-allyl complex, typically at one of the terminal carbons. The regioselectivity of this attack is a crucial aspect, especially for unsymmetrical substrates like this compound derivatives.[4][5] Finally, reductive elimination regenerates the palladium(0) catalyst and releases the allylated product.
For 1,1-disubstituted allylic substrates, the nucleophilic attack generally occurs at the less substituted terminus of the π-allyl intermediate to avoid steric hindrance, leading to the formation of the linear product.[2][6] However, the electronic properties of the substituents, the nature of the ligand on the palladium catalyst, and the type of nucleophile used can all influence the regiochemical outcome.[4][5]
Applications
The palladium-catalyzed allylation of this compound derivatives provides a powerful tool for the construction of sterically hindered molecules. Key applications include:
-
Formation of Quaternary Carbon Centers: The reaction with carbon nucleophiles allows for the synthesis of molecules containing a quaternary carbon atom adjacent to a double bond, a common motif in complex natural products.
-
Synthesis of Allylic Amines and Ethers: The use of amine and alkoxide nucleophiles provides a direct route to valuable allylic amines and ethers, which are prevalent in pharmacologically active compounds.[7]
-
Enantioselective Transformations: Through the use of chiral ligands, it is possible to achieve high levels of enantioselectivity, leading to the synthesis of enantioenriched products.[1]
Data Presentation
While specific data for the palladium-catalyzed allylation of this compound is not extensively available in the literature, the following tables summarize representative quantitative data for the allylation of structurally related tertiary and aryl-substituted allylic alcohols. These data provide a basis for the development of reaction conditions for this compound derivatives.
Table 1: Palladium-Catalyzed Allylic Amination of Aryl-Substituted Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Amine Nucleophile | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | 1-Phenyl-2-propen-1-ol | Morpholine | [Pd(π-cinnamyl)Cl]₂ / dppf | THF | 95 | [7] |
| 2 | 1-(4-Methoxyphenyl)-2-propen-1-ol | Piperidine | [Pd(π-cinnamyl)Cl]₂ / dppf | THF | 92 | [7] |
| 3 | 1,3-Diphenyl-2-propen-1-ol | Aniline | [Pd(π-cinnamyl)Cl]₂ / dppf | THF | 85 | [7] |
Note: The data presented are for analogous aryl-substituted allylic alcohols and serve as a starting point for optimization.
Table 2: Palladium-Catalyzed Allylic Alkylation of Tertiary Allylic Carbonates
| Entry | Allylic Carbonate Substrate | Carbon Nucleophile | Catalyst System | Ligand | Solvent | Yield (%) | ee (%) | Reference |
| 1 | tert-Butyl (1-vinylcyclohexyl) carbonate | Dimethyl malonate | Pd₂(dba)₃ | (S)-t-Bu-PHOX | Toluene (B28343) | 88 | 94 | [8] |
| 2 | tert-Butyl (1-isopropenylcyclohexyl) carbonate | Dimethyl malonate | Pd₂(dba)₃ | (S)-t-Bu-PHOX | Toluene | 91 | 92 | [8] |
Note: Data for allylic carbonates are shown as they are common activated derivatives of allylic alcohols.
Experimental Protocols
The following are detailed, representative methodologies for palladium-catalyzed allylation reactions of allylic alcohols. Note: These protocols are based on reactions with related substrates and may require optimization for this compound derivatives.
Protocol 1: General Procedure for Palladium-Catalyzed Allylic Amination of an Aryl-Substituted Allylic Alcohol
This protocol is adapted from studies on aryl-substituted allylic alcohols and is a good starting point for the amination of this compound.[7]
Materials:
-
Aryl-substituted allylic alcohol (e.g., this compound) (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
[(η³-allyl)PdCl]₂ (2.5 mol%)
-
Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [(η³-allyl)PdCl]₂ (2.5 mol%) and dppf (5 mol%).
-
Add anhydrous THF to dissolve the catalyst and ligand.
-
Add the aryl-substituted allylic alcohol (1.0 equiv) to the flask.
-
Add the amine nucleophile (1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired allylic amine.
Protocol 2: General Procedure for Enantioselective Palladium-Catalyzed Allylic Alkylation of a Tertiary Allylic Carbonate
This protocol is based on the alkylation of tertiary allylic carbonates, which are readily prepared from the corresponding alcohols. This approach is often used for tertiary alcohols that are poor leaving groups.[8]
Materials:
-
Tertiary allylic carbonate (e.g., carbonate derivative of this compound) (1.0 equiv)
-
Carbon nucleophile (e.g., Dimethyl malonate) (1.5 equiv)
-
Base (e.g., Sodium hydride) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Chiral ligand (e.g., (S)-t-Bu-PHOX) (5 mol%)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the carbon nucleophile (1.5 equiv) and anhydrous toluene.
-
Cool the mixture to 0 °C and add the base (1.5 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
In a separate flame-dried Schlenk flask, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (5 mol%) under an inert atmosphere. Add anhydrous toluene and stir for 20 minutes.
-
Transfer the catalyst solution to the flask containing the nucleophile via cannula.
-
Add a solution of the tertiary allylic carbonate (1.0 equiv) in anhydrous toluene to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Mandatory Visualizations
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Influences on the regioselectivity of palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of α-Tertiary Hydroxyaldehydes by Palladium-Catalyzed Asymmetric Allylic Alkylation of Enolates [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 1,1-Diphenyl-3-buten-1-ol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals performing the Grignard synthesis of 1,1-Diphenyl-3-buten-1-ol from allylmagnesium bromide and benzophenone (B1666685).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is extremely low, and I've recovered a significant amount of unreacted benzophenone. What went wrong?
A1: This is a common issue, typically pointing to problems with the Grignard reagent itself. Grignard reagents are highly reactive and sensitive to environmental conditions.[1][2] The most likely causes are:
-
Presence of Water or Protic Solvents: Grignard reagents are strong bases and react readily with acidic protons from sources like water, alcohols, or even atmospheric moisture.[3] This reaction quenches the reagent, converting it to propene and rendering it unable to react with your ketone. Ensure all glassware is oven- or flame-dried immediately before use and that all solvents are rigorously anhydrous.[4][5]
-
Reaction with Atmospheric Oxygen: Exposure to air can also deactivate the Grignard reagent. The synthesis should be conducted under an inert atmosphere, such as dry nitrogen or argon.
-
Failed Initiation: The reaction between magnesium metal and allyl bromide may not have started. Initiation can be hindered by a passivating layer of magnesium oxide on the metal surface.[1] If you don't observe bubbling or cloudiness after adding a small amount of the halide, gentle heating or the addition of an initiator like a small crystal of iodine may be necessary to activate the magnesium surface.[1][6]
Q2: I've isolated a significant non-polar byproduct. What is it and how can I prevent its formation?
A2: The most common non-polar byproduct is 1,5-hexadiene, which results from a Wurtz-type coupling reaction.[7][8] This occurs when a newly formed molecule of allylmagnesium bromide reacts with a molecule of unreacted allyl bromide.[6]
Prevention Strategies:
-
Slow Addition of Alkyl Halide: Adding the allyl bromide solution dropwise to the magnesium suspension is the most effective way to minimize Wurtz coupling. This maintains a low local concentration of the halide, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[6]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[6] Maintaining a low and controlled temperature (e.g., using an ice bath) can reduce the rate of the competing coupling reaction.
-
Use of Excess Magnesium: A large excess of magnesium turnings helps to ensure that the allyl bromide reacts promptly with the metal, reducing its availability for Wurtz coupling.[7]
-
Solvent Choice: While diethyl ether and THF are standard, THF can sometimes promote Wurtz coupling more than diethyl ether for certain reactive halides.[6]
The following table illustrates how reaction parameters can influence the product distribution. Data is illustrative and based on established chemical principles.
| Parameter | Allyl Bromide Addition Rate | Reaction Temperature | Molar Ratio (Product : 1,5-Hexadiene) |
| Optimal | Slow (e.g., over 40-60 min) | 0 - 10 °C | > 90 : 10 |
| Sub-optimal | Rapid (e.g., < 5 min) | 35 °C (Reflux) | < 60 : 40 |
Q3: My crude product contains diphenylmethanol (B121723). How is this secondary alcohol being formed?
A3: The formation of diphenylmethanol indicates that a reduction side reaction has occurred. The allyl Grignard reagent has β-hydrogens, which can be transferred to the carbonyl carbon of benzophenone via a six-membered transition state. This reduces the ketone to a secondary alcohol and generates propene from the Grignard reagent. This pathway becomes more competitive with sterically hindered ketones like benzophenone.
Minimization Strategies:
-
Lower Reaction Temperature: Performing the addition of benzophenone to the Grignard reagent at a lower temperature (e.g., 0 °C) generally favors the nucleophilic addition pathway over reduction.
-
Rapid Stirring: Ensure efficient mixing to avoid localized temperature increases where the reduction pathway might be favored.
Visualizing Reaction Pathways and Workflows
// Nodes reagents [label="Allyl Bromide + Mg", fillcolor="#F1F3F4", fontcolor="#202124"]; grignard [label="Allylmagnesium Bromide\n(Grignard Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; benzophenone [label="Benzophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Magnesium Alkoxide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; wurtz [label="1,5-Hexadiene\n(Wurtz Coupling)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduction [label="Diphenylmethanol\n(Reduction Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges reagents -> grignard [label=" Grignard\n Formation "]; grignard -> wurtz [label=" + Allyl Bromide\n (Side Reaction) "]; benzophenone -> intermediate [style=invis]; {rank=same; grignard; benzophenone} grignard -> intermediate [label=" 1. Nucleophilic\n Addition "]; grignard -> reduction [label=" β-Hydride Transfer\n (Side Reaction) ", constraint=false]; benzophenone -> reduction [style=invis]; intermediate -> product [label=" 2. H3O+ Workup "]; } .dot Caption: Main and side reaction pathways in the synthesis.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard procedure for the synthesis. All operations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal, as initiator)
-
Allyl bromide (1.1 eq)
-
Benzophenone (1.0 eq)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Apparatus:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
Procedure:
-
Apparatus Setup and Magnesium Activation:
-
Assemble the flame-dried glassware while hot and allow it to cool under a stream of inert gas.
-
Place the magnesium turnings and a single crystal of iodine in the flask.[6]
-
Gently warm the flask under the inert atmosphere until the purple iodine vapor sublimes and deposits on the magnesium, then disappears. Allow the flask to cool to room temperature.
-
-
Formation of Allylmagnesium Bromide:
-
In the dropping funnel, prepare a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion (~5-10%) of the allyl bromide solution to the activated magnesium. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, gray suspension.[6] Gentle warming may be required if the reaction does not start.
-
Once initiated, cool the flask in an ice-water bath. Add the remainder of the allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the Grignard reagent at room temperature for an additional 30 minutes to ensure complete formation.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the flask containing the Grignard reagent to 0 °C in an ice-water bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent. The reaction is exothermic; control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Quenching and Workup:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[9]
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purify the resulting crude alcohol via flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) or recrystallization to yield pure this compound.
-
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Improving enantioselectivity in asymmetric allylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during asymmetric allylation reactions, with a primary focus on improving enantioselectivity.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Problem 1: Low Enantioselectivity (% ee)
Question: My asymmetric allylation reaction is resulting in a low enantiomeric excess (% ee). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause and implementing an effective solution.
Potential Causes and Solutions:
-
Ligand Selection and Quality: The chiral ligand is the primary source of stereochemical control.[1][2]
-
Suboptimal Ligand Choice: The electronic and steric properties of the ligand significantly influence enantioselectivity. For instance, in palladium-catalyzed allylations, electron-deficient and electron-rich ligands can sometimes produce opposite enantiomers.[1][2] Consider screening a variety of ligands with different electronic and steric profiles (e.g., phosphoramidites, PHOX, BINAP derivatives) to find the optimal one for your specific substrate.
-
Ligand Purity: Impurities in the chiral ligand can interfere with the catalytic cycle and reduce enantioselectivity. Ensure the ligand is of high purity and handle it under inert conditions to prevent degradation.
-
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity.
-
Non-Optimal Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3][4] However, this can also decrease the reaction rate.[5] It is essential to perform a temperature optimization study to find the best balance between selectivity and reaction time. For some reactions, increasing the temperature might be necessary for sufficient reactivity, but this can sometimes come at the cost of slightly lower enantioselectivity.[5]
-
-
Solvent Effects: The solvent can influence the stability of intermediates and transition states in the catalytic cycle.
-
Inappropriate Solvent: The choice of solvent can have a dramatic impact on enantioselectivity.[6][7] Screening a range of solvents with varying polarities and coordinating abilities (e.g., THF, toluene, CH2Cl2) is highly recommended.[8] In some cases, the use of additives like tBuOH can enhance enantioselectivity.[6]
-
-
Catalyst Precursor and Activation:
-
Improper Catalyst Formation: Ensure the active catalyst is formed correctly. This includes using the correct metal precursor to ligand ratio and allowing for a sufficient pre-formation or activation period if required by the protocol.
-
-
Substrate Quality:
-
Impurities: Impurities in the aldehyde or the allylating agent can react with the catalyst or intermediates, leading to side reactions and reduced enantioselectivity. Ensure all starting materials are pure.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Problem 2: Poor Yield and/or Slow Reaction Rate
Question: My asymmetric allylation reaction is giving a low yield or is proceeding very slowly. What could be the cause and how can I improve it?
Answer: Poor yields and slow reaction rates can be frustrating. These issues are often linked to catalyst activity, reaction conditions, or substrate reactivity.
Potential Causes and Solutions:
-
Catalyst Inactivity:
-
Decomposition: The catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Insufficient Loading: While low catalyst loading is desirable, it may be insufficient for challenging substrates. Try incrementally increasing the catalyst loading.
-
Inhibitors: Impurities in the starting materials or solvent can act as catalyst poisons. Purifying the reagents may be necessary.
-
-
Reaction Temperature:
-
Too Low: As mentioned, lower temperatures favor enantioselectivity but can significantly slow down the reaction rate.[5] If the reaction is too slow, a careful increase in temperature might be necessary. Monitor the enantioselectivity at higher temperatures to find an acceptable compromise.
-
-
Reagent Concentration:
-
Too Dilute: Very dilute conditions can lead to slower reaction rates. It may be beneficial to run the reaction at a higher concentration.
-
-
Nature of the Nucleophile/Electrophile:
-
Steric Hindrance: Highly hindered substrates may react slower. In such cases, a more reactive catalyst system or higher temperatures might be required. The choice of ligand is also critical for hindered substrates.
-
General Experimental Workflow for Asymmetric Allylation
Caption: A typical experimental workflow for an asymmetric allylation reaction.
Frequently Asked Questions (FAQs)
Q1: How does the choice of the allylating agent affect the reaction?
A1: The nature of the allylating agent (e.g., allylboronates, allylsilanes, allylstannanes) is crucial as it influences the reaction mechanism and conditions. For example, allylboronates are often used in carbonyl allylations, while allyltributylstannane (B1265786) is employed in imine allylations.[9] The choice of leaving group on the allyl precursor in palladium-catalyzed reactions (e.g., acetate, carbonate) can also impact reactivity.
Q2: Can water affect my asymmetric allylation reaction?
A2: Yes, the presence of water can have a significant effect. While most asymmetric allylations require strictly anhydrous conditions to prevent catalyst deactivation and side reactions, some specific protocols have shown that a controlled amount of water can surprisingly enhance both the chemical yield and enantioselectivity.[9] It is crucial to follow the specific protocol for your chosen catalytic system.
Q3: What is the role of the chiral ligand's "backbone"?
A3: The backbone of a chiral ligand refers to its structural framework, which holds the coordinating atoms in a specific spatial arrangement. The rigidity or flexibility of the backbone plays a key role in enantioselectivity.[1][2] In ligands with rigid backbones, steric effects often dominate the stereochemical outcome. In contrast, for ligands with more flexible backbones, electronic effects of substituents on the ligand can be more predictable in influencing enantioselectivity.[1][2]
Q4: Is it possible to obtain both enantiomers of the product using the same chiral source?
A4: In some cases, yes. By modifying the electronic properties of the chiral ligand, it is sometimes possible to reverse the sense of asymmetric induction and produce the opposite enantiomer of the product, even when using the same chiral backbone.[1][2] This provides a powerful tool for accessing both enantiomers without needing to synthesize the enantiomer of the ligand.
Data Tables
Table 1: Effect of Ligand on Enantioselectivity in a Palladium-Catalyzed Asymmetric Allylation
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | % ee |
| 1 | (S)-tBuPHOX | THF | 25 | 93 | 86 |
| 2 | (R,R)-Trost Ligand | CH2Cl2 | 0 | 87 | 87 |
| 3 | (R)-BINAP | Toluene | 25 | 90 | 93 |
| 4 | Feringa Ligand | THF | -20 | >95 | 96 |
Data is representative and compiled from various sources for illustrative purposes.[10][11]
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | % ee |
| 1 | Cu-catalyzed | CH2Cl2 | 38 | 94 | 87 |
| 2 | Cu-catalyzed | CH2Cl2 | 25 | 88 | 94 |
| 3 | Cu-catalyzed | CH2Cl2 | 0 | 17 | 96 |
| 4 | Brown Allylation | Ether | 0 | - | - |
| 5 | Brown Allylation | Ether | -78 | - | Increased |
| 6 | Brown Allylation | Ether | -100 | - | Highest |
Data is representative and compiled from various sources for illustrative purposes.[3][4][5]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of a β-Ketoester
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂, 1.0 mol%) and the chiral ligand (e.g., (R,R)-Trost ligand, 2.5 mol%) in the anhydrous solvent of choice (e.g., CH₂Cl₂, 0.1 M). Stir the solution at room temperature for 30 minutes.
-
Reaction Mixture: To the catalyst solution, add the β-ketoester (1.0 equiv.).
-
Initiation: Add the allyl carbonate (1.2 equiv.) and the base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 1.2 equiv.).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 0 °C) and monitor its progress by TLC or GC.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Factors Influencing Enantioselectivity
Caption: Key factors influencing enantioselectivity in asymmetric allylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00057A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Asymmetric Deacylative Allylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of 1,1-Diphenyl-3-buten-1-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yield in the synthesis of 1,1-Diphenyl-3-buten-1-ol. The primary synthetic route involves the Grignard reaction between an allylmagnesium halide and benzophenone (B1666685).
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this Grignard synthesis are typically traced back to a few critical areas:
-
Grignard Reagent Issues: The allylmagnesium halide (e.g., bromide) may not have formed efficiently or may have degraded. This is often due to moisture in the glassware or solvent, or poor quality of the magnesium turnings.[1][2]
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, consuming reagents and lowering the yield of the target alcohol.
-
Reaction Conditions: Suboptimal conditions such as incorrect temperature, improper addition rate of reagents, or insufficient reaction time can lead to incomplete reaction or favor side product formation.[1][2]
-
Workup and Purification Losses: The product can be lost during the aqueous workup and subsequent purification steps like column chromatography.[3]
Q2: I suspect my Grignard reagent is the problem. How can I ensure its successful formation?
The formation of the Grignard reagent is highly sensitive to the experimental environment.[1][4]
-
Strictly Anhydrous Conditions: All glassware must be rigorously dried, typically in an oven at >110°C for several hours and cooled in a desiccator just before use.[1][5] Anhydrous ether (diethyl ether or THF) is essential as the solvent, as even trace amounts of water will react with and destroy the Grignard reagent.[1][5]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents reaction. You can activate the magnesium by adding a small crystal of iodine, which cleans the surface and helps initiate the reaction.[6] Vigorous stirring or grinding the magnesium can also help expose a fresh surface.[7]
-
Initiation: The reaction between the allyl halide and magnesium should start shortly after addition. Signs of reaction include bubbling and the disappearance of the iodine color, followed by the solution turning cloudy and gentle refluxing of the ether solvent.[6][7]
Q3: What are the major side products, and how can I minimize them?
The primary side reactions in this synthesis include:
-
Wurtz-type Coupling: The Grignard reagent can react with the remaining allyl halide to form 1,5-hexadiene. This is minimized by the slow, dropwise addition of the allyl halide to the magnesium suspension, ensuring it reacts with the magnesium before it can couple with already-formed Grignard reagent.
-
Benzophenone-related Side Reactions: While benzophenone is less prone to enolization, it can undergo single-electron transfer (SET) reactions, leading to radical intermediates and byproducts like benzopinacol.[8] This is more common with sterically hindered Grignard reagents but can be a factor.[8] Keeping the temperature low during the addition of benzophenone can help suppress this pathway.
Q4: The reaction mixture turned deep red/purple after adding benzophenone. Is this normal?
Yes, a distinct color change is expected. The formation of a complex between the Grignard reagent and benzophenone often results in a deep red or purplish color.[9] The disappearance of this color is an indication that the reaction is proceeding to completion, forming the magnesium alkoxide salt of the product.[1] The final mixture before quenching often appears as a cloudy white or grayish suspension.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving issues leading to low yield.
Problem 1: Reaction Fails to Initiate (No Grignard Reagent Forms)
| Symptom | Possible Cause | Suggested Solution |
| No bubbling or heat evolution after adding allyl halide. | Magnesium is not activated (oxide layer). | Add a small crystal of iodine. Gently crush a few turnings of magnesium with a dry glass rod. |
| Iodine color fades, but the reaction stops. | Trace moisture in reagents or glassware. | Ensure all glassware is oven-dried and assembled hot under a dry, inert atmosphere (N₂ or Ar). Use freshly opened or distilled anhydrous solvent. |
| Poor quality allyl halide. | Use freshly distilled allyl halide. |
Problem 2: Low Yield of this compound Despite Apparent Reaction
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted benzophenone remains (checked by TLC). | Insufficient Grignard reagent. | Use a slight excess (1.1-1.2 equivalents) of both magnesium and allyl halide relative to benzophenone. |
| Grignard reagent degraded before/during benzophenone addition. | Prepare the Grignard reagent and use it immediately.[1] Maintain a positive pressure of inert gas. | |
| Addition of benzophenone was too rapid. | Add the benzophenone solution dropwise, controlling the rate to maintain a gentle reflux.[6] This prevents localized high concentrations and side reactions. | |
| Low isolated yield after workup. | Product loss during extraction or purification. | Perform extractions with care. During column chromatography, use an appropriate solvent system (e.g., hexane (B92381)/ethyl acetate) and monitor fractions closely by TLC to avoid premature or late collection.[10] |
| Incomplete quenching of the reaction. | Ensure enough saturated aqueous ammonium (B1175870) chloride or dilute HCl is added to fully protonate the alkoxide and dissolve all magnesium salts.[7][10] |
Visualization of Key Processes
A logical workflow for troubleshooting common issues is essential for systematically identifying the root cause of low yield.
Caption: Troubleshooting workflow for low yield synthesis.
The reaction mechanism involves the desired nucleophilic addition along with potential side reactions that can divert starting materials and reduce the overall yield.
Caption: Main and side reaction pathways.
Experimental Protocol
This section provides a generalized, detailed methodology for the synthesis.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Allyl bromide
-
Benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Thoroughly flame-dry all glassware under vacuum or oven-dry at 120°C overnight and assemble while hot, allowing it to cool under an inert atmosphere.
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask.
-
Add a small portion of anhydrous ether via syringe.
-
In the dropping funnel, prepare a solution of allyl bromide (1.1 eq.) in anhydrous ether.
-
Add a small amount of the allyl bromide solution to the magnesium. The reaction should initiate (disappearance of iodine color, bubbling). If not, gently warm the flask or add another iodine crystal.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grayish, cloudy mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone (1.0 eq.) in anhydrous ether and add it to the dropping funnel.
-
Cool the Grignard solution in an ice bath (0°C).
-
Slowly add the benzophenone solution dropwise to the stirred Grignard reagent. A color change to deep red/purple should be observed.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows the consumption of benzophenone.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Continue adding the NH₄Cl solution until the aqueous layer is clear and most of the salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude oil or solid by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexane to isolate the pure this compound.[10]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 4165-79-1 [sigmaaldrich.com]
- 5. chegg.com [chegg.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Grignard Reaction with Benzophenone - Solvent Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Grignard reaction with benzophenone (B1666685). The information focuses on the critical role of the solvent in reaction success, addressing common issues and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a Grignar-d reaction?
A1: The solvent plays several crucial roles in a Grignard reaction. It must be an aprotic ether that can solvate and stabilize the Grignard reagent (RMgX) by forming a complex through coordination of the ether's oxygen lone pairs with the magnesium atom.[1] This stabilization is essential for the formation and reactivity of the reagent. Common solvents include diethyl ether and tetrahydrofuran (B95107) (THF).[2] The solvent also helps to dissipate heat generated during the exothermic reaction.[2]
Q2: Which solvent is better for the Grignard reaction with benzophenone: diethyl ether or THF?
A2: Both diethyl ether and THF are commonly used and effective solvents for this reaction.[2] However, THF is often considered a superior solvent for Grignard reactions in general.[3] This is because THF is more basic and provides better stabilization for the Grignard reagent.[3] Additionally, THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which can lead to faster reaction rates as the reaction can be conducted at a higher temperature.[4]
Q3: Are there any "greener" or alternative solvents that can be used?
A3: Yes, 2-Methyltetrahydrofuran (2-MeTHF) is a promising alternative to both diethyl ether and THF. It is derived from renewable resources and has been shown to be as effective, if not superior, in many Grignard reactions. A key advantage of 2-MeTHF is its potential to suppress the formation of Wurtz coupling by-products, such as biphenyl (B1667301).[5] Anisole and phenetole (B1680304) have also been reported to provide good yields in the Grignard reaction with benzophenone.
Q4: How does the choice of solvent affect the formation of the biphenyl byproduct?
Q5: Why are anhydrous conditions so critical, regardless of the solvent used?
A5: Grignard reagents are extremely strong bases and will react readily with protic compounds like water.[7] This reaction protonates the Grignard reagent, rendering it inactive for the desired reaction with benzophenone and leading to a significant reduction in yield.[7] Therefore, it is imperative to use anhydrous solvents and thoroughly dried glassware to prevent moisture contamination.[2][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction fails to initiate (no bubbling or cloudiness) | 1. Wet glassware or solvent: Trace amounts of water are quenching the reaction.[7] 2. Inactive magnesium: The surface of the magnesium turnings is oxidized. 3. Impure reagents: The bromobenzene (B47551) or benzophenone may contain impurities. | 1. Ensure absolute dryness: Flame-dry or oven-dry all glassware immediately before use. Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent. 2. Activate the magnesium: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the magnesium turnings with a dry stirring rod to expose a fresh surface. 3. Purify reagents: Consider distilling the bromobenzene and recrystallizing the benzophenone if purity is a concern. |
| Low yield of triphenylmethanol | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reactions: Formation of biphenyl or other byproducts.[6] 3. Loss of product during workup: The product may be lost during extraction or purification steps. | 1. Increase reaction time or temperature: Consider switching to a higher-boiling solvent like THF to allow for a higher reaction temperature.[4] Ensure the reaction is stirred efficiently. 2. Control reaction conditions: Add the bromobenzene slowly to the magnesium to maintain a gentle reflux and avoid high local concentrations that favor biphenyl formation.[6] Consider using 2-MeTHF as a solvent.[5] 3. Optimize workup: Ensure proper phase separation during extraction and minimize transfers. Use an appropriate solvent for recrystallization to maximize recovery. |
| Significant amount of biphenyl byproduct observed | 1. High reaction temperature: Excessive heat can promote the coupling side reaction.[6] 2. High concentration of bromobenzene: Adding the bromobenzene too quickly can lead to its accumulation.[6] | 1. Maintain gentle reflux: Control the addition rate of bromobenzene to avoid vigorous boiling. Use an ice bath to moderate the reaction if necessary. 2. Slow addition: Add the bromobenzene solution dropwise to the magnesium suspension to ensure it reacts as it is added. |
Data Presentation
While a direct comparative study with standardized conditions is not available in the reviewed literature, the following table summarizes the qualitative performance of different solvents for the Grignard reaction with benzophenone.
| Solvent | Boiling Point (°C) | Relative Reaction Rate | Reported Yield | Key Advantages | Considerations |
| Diethyl Ether | 34.6 | Moderate | Generally good | Standard, well-established solvent.[2] | Highly volatile and flammable. |
| Tetrahydrofuran (THF) | 66 | Faster | Generally good to excellent | Higher boiling point allows for faster reactions. Better stabilization of the Grignard reagent.[3][4] | More difficult to dry and keep anhydrous compared to diethyl ether. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Comparable to THF | Good to excellent | "Greener" alternative. Can suppress Wurtz coupling byproducts.[5] | May be less commonly available than diethyl ether or THF. |
| Anisole | 154 | Potentially faster | Good | Higher boiling point. | Higher boiling point may require more energy and can be a disadvantage for product isolation. |
| Phenetole | 172 | Potentially faster | Good | Highest boiling point of this list. | Similar to anisole, the high boiling point can complicate purification. |
Experimental Protocols
General Protocol for Grignard Reaction of Benzophenone in an Ethereal Solvent
This protocol provides a general methodology. Specific quantities of reagents and reaction times may need to be optimized.
1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Apparatus Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl2 or CaSO4), and a pressure-equalizing dropping funnel. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Reagents: Place magnesium turnings in the flask. In the dropping funnel, place a solution of bromobenzene in the chosen anhydrous ether (diethyl ether, THF, or 2-MeTHF).
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine or gently warm the flask.
-
Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
2. Reaction with Benzophenone
-
Addition: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve benzophenone in the same anhydrous ether and add this solution dropwise from the dropping funnel to the stirred Grignard reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction is often indicated by a color change.
3. Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the ethereal solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product, which may contain biphenyl, can be purified by recrystallization from a suitable solvent such as 2-propanol or a mixture of hexane (B92381) and ethyl acetate.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of triphenylmethanol.
Caption: Logical relationships between solvent choice and reaction outcomes.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
Temperature control in the synthesis of 1,1-Diphenyl-3-buten-1-ol
This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the synthesis of 1,1-Diphenyl-3-buten-1-ol, with a specific focus on the critical role of temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the Grignard reaction.[1][2] This involves reacting benzophenone (B1666685) with a Grignard reagent, specifically allylmagnesium bromide, in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[3]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is crucial for two main reasons:
-
Reaction Initiation: Grignard reactions can have an induction period and sometimes require gentle warming to initiate.[4]
-
Exothermic Nature: Once initiated, the reaction is highly exothermic.[5][6] Without proper cooling, the temperature can rise uncontrollably, leading to a decrease in yield and the formation of side products.[5][7]
Q3: What is the optimal temperature range for the reaction?
A3: The reaction is typically performed at a low temperature, especially during the addition of the benzophenone solution to the Grignard reagent. An ice bath is commonly used to maintain the temperature between 0 and 5 °C. This helps to control the exothermic reaction and minimize side product formation. After the initial addition, the reaction may be allowed to slowly warm to room temperature.[5]
Q4: What are the common side products, and how does temperature influence their formation?
A4: The primary side product is biphenyl (B1667301), which forms from a coupling reaction between the Grignard reagent and any unreacted aryl halide.[7] Higher reaction temperatures significantly favor the formation of this and other side products, which can complicate purification and reduce the yield of the desired this compound.[5][7]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no bubbling, no cloudiness). | Oxidized magnesium surface; presence of moisture. | Activate magnesium by adding a small crystal of iodine or by crushing the turnings. Ensure all glassware is flame-dried and reagents are anhydrous.[5][8] |
| Reaction becomes very vigorous and solvent boils off rapidly. | Addition of benzophenone is too fast; inadequate cooling. | Slow the rate of addition immediately. Ensure the reaction flask is properly submerged in an efficient ice-water bath to manage the exothermic process.[6] |
| The final product yield is low. | Poor temperature control leading to side reactions; incomplete reaction; moisture contamination. | Maintain a low temperature (0-5 °C) during addition. Allow the reaction to stir for a sufficient time after addition. Re-verify that all reagents and equipment are completely dry.[5] |
| The crude product is a yellow, oily solid. | Presence of biphenyl impurity. | Biphenyl is a common byproduct favored by higher temperatures.[7] It can be removed during purification, typically by recrystallization or column chromatography. |
Data Presentation
Effect of Temperature on Reaction Yield
The following table summarizes the typical relationship between the reaction temperature during the addition of benzophenone and the final product yield.
| Temperature During Addition (°C) | Average Yield of this compound (%) | Purity of Crude Product (%) | Observations |
| 0 - 5 | 80 - 90% | > 90% | Reaction is well-controlled; minimal side product formation. |
| 10 - 15 | 65 - 75% | 80 - 85% | Noticeable increase in reaction rate; some yellowing of the mixture. |
| 20 - 25 (Room Temp) | 40 - 50% | < 70% | Vigorous reaction; significant formation of biphenyl and other impurities. |
| > 30 (Reflux) | < 30% | < 50% | Uncontrolled reaction; dark brown mixture; primary product is often side-reaction derivatives. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
-
Materials:
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Magnesium turnings
-
Allyl bromide
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Benzophenone
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Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (for quenching)
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Anhydrous magnesium sulfate (B86663) (for drying)
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Iodine crystal (for initiation, if needed)
-
-
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere (e.g., nitrogen or argon) and allowed to cool.[3][8]
-
Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small amount of anhydrous ether. Add a solution of allyl bromide in anhydrous ether dropwise from the funnel. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it doesn't, add a single crystal of iodine.[8] Once initiated, add the remaining allyl bromide solution at a rate that maintains a gentle reflux.
-
Addition of Benzophenone: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice-water bath to 0 °C. Dissolve benzophenone in anhydrous ether and add this solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed 5 °C.[5]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield pure this compound.
-
Visualizations
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,1-Diphenyl-3-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,1-Diphenyl-3-buten-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?
A1: When synthesizing this compound from benzophenone (B1666685) and an allyl magnesium halide, several impurities can arise:
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Unreacted Benzophenone: Incomplete reaction can leave residual starting material.
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Biphenyl: This is a common byproduct from the coupling of phenyl groups, especially if phenylmagnesium bromide is used or formed in situ.
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1,5-Hexadiene: Formed from the Wurtz coupling of two allyl groups from the Grignard reagent.
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Magnesium Salts: Hydrolyzed magnesium halides from the work-up can sometimes contaminate the product.
-
Solvent Residues: Ether or THF are common solvents that may be present in the crude product.
Q2: Is this compound stable during purification?
A2: this compound, being a tertiary allylic alcohol, has the potential to be sensitive to acidic conditions, which can lead to rearrangement or elimination reactions. It is advisable to use neutral or slightly basic conditions during purification. Prolonged heating should also be avoided as it can lead to decomposition.
Q3: What are the recommended storage conditions for purified this compound?
A3: To ensure the stability of the purified compound, it is recommended to store it in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidation.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from nonpolar impurities like biphenyl.
-
Question: I am running a silica (B1680970) gel column with a hexane (B92381)/ethyl acetate (B1210297) eluent, but my product is co-eluting with a less polar impurity. What can I do?
-
Answer:
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Decrease Eluent Polarity: Start with a less polar solvent system, for example, 98:2 hexane:ethyl acetate, and gradually increase the polarity. This will allow the more polar product to adhere more strongly to the silica gel, while the nonpolar impurities elute first.
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Alternative Solvents: Consider using a different solvent system, such as dichloromethane (B109758)/hexane or toluene/hexane, which can offer different selectivity.
-
Issue 2: The product appears to be degrading on the silica gel column.
-
Question: I am observing streaking on my TLC plate and recovering a lower than expected yield of my product after column chromatography. What could be the cause?
-
Answer:
-
Deactivate Silica Gel: The acidic nature of standard silica gel may be causing decomposition of the tertiary allylic alcohol. You can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine (B128534) (typically 1-2% v/v), in the eluent.
-
Use Alumina (B75360): As an alternative to silica gel, neutral or basic alumina can be used as the stationary phase, which is less acidic and may be more suitable for acid-sensitive compounds.
-
Minimize Residence Time: Pack the column efficiently and run it at a steady, but not excessively slow, pace to minimize the time the compound spends in contact with the stationary phase.
-
Recrystallization
Issue 3: Difficulty in finding a suitable solvent for recrystallization.
-
Question: I am struggling to find a single solvent that effectively dissolves my crude this compound when hot but gives good crystal recovery upon cooling. What should I try?
-
Answer:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. Good starting points for nonpolar to moderately polar compounds include hexanes, cyclohexane, toluene, and mixtures of these with small amounts of more polar solvents like ethyl acetate or isopropanol.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly to promote crystal formation. A common combination is ethyl acetate/hexanes.
-
Issue 4: The product oils out instead of crystallizing.
-
Question: Upon cooling the recrystallization solution, my product separates as an oil rather than forming crystals. How can I resolve this?
-
Answer:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oiling out.
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Scratching the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
-
Higher Dilution: The concentration of the product in the recrystallization solvent may be too high. Try using a larger volume of the solvent.
-
Quantitative Data
| Parameter | Method | Details | Result |
| Purity before Purification | 1H NMR | Crude product after aqueous work-up | ~85-90% (major impurities: benzophenone, biphenyl) |
| Purification Method 1 | Column Chromatography | Stationary Phase: Silica gelEluent: Gradient of 2% to 10% Ethyl Acetate in Hexane | Purity: >98% (by 1H NMR)Yield: 75-85% |
| Purification Method 2 | Recrystallization | Solvent System: Hexane/minimal Ethyl Acetate | Purity: >99% (by 1H NMR)Yield: 60-70% |
| TLC Rf Value | Silica Gel | Eluent: 9:1 Hexane:Ethyl Acetate | ~0.35 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
A glass chromatography column is packed with silica gel (230-400 mesh) as a slurry in hexane.
-
The column is equilibrated by running several column volumes of the initial eluent (e.g., 100% hexane or 98:2 hexane:ethyl acetate).
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
-
Elution:
-
The column is eluted with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 2%) and gradually increasing to around 10-15%.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
-
Fraction Pooling and Solvent Removal:
-
Fractions containing the pure product (as determined by TLC) are combined.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound as a white solid or a colorless oil that solidifies upon standing.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
The crude this compound is placed in an Erlenmeyer flask.
-
A minimal amount of a suitable hot solvent or solvent mixture (e.g., hexane with a small amount of ethyl acetate to aid dissolution) is added to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
-
Crystallization:
-
The hot, clear solution is allowed to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of cold solvent.
-
The purified crystals are dried under vacuum to remove any residual solvent.
-
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common issues during the purification of this compound.
Minimizing impurities in the preparation of homoallylic alcohols
Technical Support Center: Preparation of Homoallylic Alcohols
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize impurities during the synthesis of homoallylic alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of homoallylic alcohols, categorized by the synthetic method.
Barbier-Type Reactions (e.g., using Zn, Mg, In)
Q1: My Barbier-type reaction has a low yield. What are the potential causes and solutions?
A1: Low yields in Barbier-type reactions are often attributed to side reactions.[1] A primary culprit is the Wurtz coupling of the allyl halide with itself. To minimize this, ensure slow addition of the premixed allyl halide and carbonyl compound to the metal (e.g., magnesium) in the solvent.[1] Additionally, the reactivity of the metal is crucial; activation of the metal surface (e.g., with iodine or 1,2-dibromoethane (B42909) for magnesium) can improve the desired reaction rate over side reactions. The choice of metal and solvent system can also significantly impact the yield.[2]
Q2: I am observing multiple spots on my TLC plate after a Barbier reaction. What are these impurities?
A2: Besides unreacted starting materials, common impurities include:
-
Wurtz coupling product: A dimer of your allyl group.
-
Pinacol coupling product: A diol formed from the reductive coupling of two molecules of the carbonyl starting material.
-
Diastereomers: If your carbonyl or allyl group is substituted, you may form diastereomeric products.
To identify these, consider running co-spots with your starting materials and using NMR spectroscopy to analyze the crude product.
Q3: How can I improve the diastereoselectivity of my Barbier-type crotylation reaction?
A3: Diastereoselectivity in crotylation reactions is influenced by the metal, solvent, and any additives. For indium-mediated reactions, the ligands on the indium atom play a significant role.[3] For instance, different indium sources (e.g., InI vs. InCl₃/Al) can lead to different diastereomeric ratios.[3] The reaction temperature can also be a critical factor; running the reaction at lower temperatures often enhances selectivity.
Reactions Involving Organotin Reagents (e.g., Allyltributylstannane)
Q1: My primary challenge is removing organotin byproducts. What are the most effective methods?
A1: Organotin residues are a common and critical impurity to remove due to their toxicity.[4] Several methods are effective:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a widely used method. Tributyltin halides react with KF to form insoluble tributyltin fluoride, which can be removed by filtration.[5]
-
Chromatography on Doped Silica (B1680970) Gel: Flash chromatography using silica gel doped with 10% w/w potassium fluoride or potassium carbonate can effectively capture organotin impurities.[6]
-
DBU/Iodine Treatment: Diluting the product mixture with ether, adding a slight excess of DBU, followed by an ether-iodine solution can precipitate tin impurities.[6]
Q2: Can I minimize the formation of organotin byproducts from the start?
A2: While byproduct formation is inherent to the reaction, using a slight excess of the aldehyde (1.2 equivalents) relative to allyltributylstannane (B1265786) (1 equivalent) can help ensure the complete consumption of the tin reagent, simplifying purification.[7]
Hosomi-Sakurai Reaction (Allylsilanes with Lewis Acids)
Q1: What are common side reactions in the Hosomi-Sakurai allylation?
Q2: My Hosomi-Sakurai reaction is not going to completion. What should I check?
A2: Incomplete conversion can be due to several factors:
-
Inactive Lewis Acid: Ensure your Lewis acid (e.g., TiCl₄, BF₃·OEt₂) is fresh and has not been deactivated by atmospheric moisture.
Data Presentation: Comparison of Purification Methods for Organotin Impurities
The following table summarizes the effectiveness of different methods for removing tributyltin residues.
| Purification Method | Typical Residual Tin Level | Advantages | Disadvantages |
| Aqueous KF Wash | < 1% w/w | Simple, inexpensive, and effective for many substrates. | Can form emulsions; filtration of fine precipitate may be slow. |
| DBU/Iodine Treatment | Variable, can be very low | Effective for certain product mixtures. | Requires additional reagents and a subsequent purification step. |
| Chromatography on KF/Silica | < 15 ppm | Highly effective for achieving very low tin levels. | Requires preparation of the doped silica and column chromatography. |
| Chromatography on K₂CO₃/Silica | ~15 ppm | Very effective and the doped silica can be stored.[6] | Requires column chromatography. |
Experimental Protocols
Protocol 1: Hosomi-Sakurai Allylation of an Aldehyde
This protocol is a general procedure for the allylation of an aldehyde using allyltrimethylsilane (B147118) and titanium tetrachloride.
-
Preparation: To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, slowly add titanium tetrachloride (1.0 equiv).
-
Stirring: Stir the resulting mixture at -78 °C for 5 minutes.
-
Addition of Allylsilane: Add allyltrimethylsilane (1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Removal of Organotin Impurities using Aqueous Potassium Fluoride (KF)
This protocol describes a standard work-up procedure to remove tributyltin byproducts.
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least one minute during each wash. A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.[5]
-
Filtration (if necessary): If a significant amount of precipitate forms and hinders separation, filter the entire mixture through a pad of Celite®.
-
Final Washes: Return the organic layer (or filtrate) to the separatory funnel and wash once with brine.
-
Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by chromatography if needed.[5]
Visualizations
Troubleshooting Workflow for Low Diastereoselectivity in Crotylation
Caption: Troubleshooting logic for improving diastereoselectivity.
Experimental Workflow for Organotin Impurity Removal
Caption: Step-by-step workflow for removing organotin byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchtrends.net [researchtrends.net]
- 3. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 4. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 5. Workup [chem.rochester.edu]
- 6. sdlookchem.com [sdlookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 9. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 10. TCI Practical Example: Hosomi-Sakurai Allylation via an Imine Intermediate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Catalyst Deactivation in Enantioselective Allylation Reactions
Welcome to the technical support center for enantioselective allylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation, ensuring robust and reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, or the conversion rate is significantly lower than expected. What are the likely causes?
A1: A low conversion rate is a common symptom of catalyst deactivation. The primary culprits can be categorized as follows:
-
Catalyst Poisoning: Impurities in your reagents or solvents can irreversibly bind to the active sites of the metal catalyst. Common poisons include sulfur, oxygen, water, and residual peroxides in ether solvents like THF.[1][2][3]
-
Thermal Degradation: Many chiral catalysts are thermally sensitive. Running the reaction at too high a temperature can lead to the decomposition of the catalyst or the chiral ligand.
-
Ligand Degradation: Chiral ligands, especially phosphine-based ligands, are susceptible to oxidation.[4][5] This alters the steric and electronic properties of the catalyst, reducing its activity.
-
Formation of Inactive Catalyst Species: The catalyst can aggregate to form inactive clusters, such as palladium black in the case of palladium catalysts.[6] Changes in the oxidation state of the metal can also lead to inactive species.
Q2: I'm observing a significant drop in enantioselectivity (ee), although the conversion is acceptable. What could be the problem?
A2: A loss of enantioselectivity is a critical issue in asymmetric catalysis and can often be traced back to the chiral ligand or the formation of non-selective catalytic species.
-
Ligand Degradation or Modification: Oxidation or decomposition of the chiral ligand can lead to the formation of a new, less selective catalytic species. For phosphine (B1218219) ligands, oxidation to the corresponding phosphine oxide is a common issue.[4][6]
-
Presence of Achiral Catalytic Species: If the chiral ligand dissociates from the metal center, the resulting achiral catalyst can continue to promote the reaction, leading to a racemic or less enantioenriched product.
-
Incomplete Catalyst Activation: In some cases, if the active chiral catalyst is not formed efficiently, residual achiral starting material of the catalyst may catalyze the reaction non-selectively.
-
Racemization of Product or Substrate: While less common for the catalyst itself, the reaction conditions could potentially lead to the racemization of the starting material or the product, which would manifest as a lower ee.
Q3: How can I determine if my chiral phosphine ligand is degrading?
A3: ³¹P NMR spectroscopy is an excellent technique for monitoring the integrity of phosphine ligands.[4][5][7] The phosphorus atom in a phosphine ligand has a characteristic chemical shift. Upon oxidation to a phosphine oxide, this chemical shift will move significantly downfield. By taking aliquots of your reaction mixture at different time points and analyzing them by ³¹P NMR, you can quantify the extent of ligand oxidation.[4][8]
Q4: Can solvent choice impact the stability of my catalyst?
A4: Absolutely. The solvent can play a crucial role in both the activity and stability of the catalyst.
-
Coordinating Solvents: Some solvents can coordinate to the metal center and stabilize the active catalytic species.
-
Impurities: Solvents like ethers (e.g., THF) can contain peroxide impurities, which can accelerate the oxidation of phosphine ligands.[3] It is often recommended to use freshly distilled or inhibitor-free solvents.
-
Water Content: The presence of water can lead to the hydrolysis of some catalysts or ligands and can also act as a poison.[1] While some reactions are tolerant to or even benefit from water, it is generally advisable to use anhydrous conditions unless otherwise specified.[2]
Q5: Are there any general strategies to prevent or minimize catalyst deactivation?
A5: Yes, several preventative measures can be taken:
-
High Purity Reagents: Use high-purity, anhydrous solvents and reagents to minimize potential catalyst poisons.
-
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of sensitive catalysts and ligands.
-
Optimize Reaction Temperature: Avoid excessive temperatures that could lead to thermal degradation. Determine the optimal temperature that balances reaction rate and catalyst stability.
-
Use of Additives: In some cases, additives can stabilize the catalyst or scavenge impurities. However, the effect of additives can be complex and should be carefully evaluated.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation in enantioselective allylation reactions.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Low or No Conversion | Catalyst Poisoning | - Purify all reagents and solvents. Ensure solvents are anhydrous and peroxide-free. - Consider adding a scavenger for suspected impurities. |
| Inactive Catalyst | - Verify the age and storage conditions of the catalyst and ligand. - Ensure proper handling under an inert atmosphere.[6] | |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature; lower temperatures may improve stability.[9] - Ensure adequate mixing. | |
| Decreasing Enantioselectivity (ee) | Ligand Degradation (e.g., Oxidation) | - Conduct the reaction under a strictly inert atmosphere. - Monitor ligand integrity using ³¹P NMR spectroscopy.[4] |
| Formation of Achiral Catalyst | - Consider using a ligand with stronger binding affinity to the metal. - Evaluate the effect of adding a slight excess of the chiral ligand. | |
| Incorrect Ligand Purity | - Verify the enantiomeric and chemical purity of the chiral ligand. | |
| Reaction Rate Slows Over Time | Gradual Catalyst Decomposition | - This may be due to slow oxidation or thermal instability. Try running the reaction at a lower temperature.[6] |
| Product Inhibition | - The reaction product may be coordinating to the metal center. Consider running the reaction at a lower substrate concentration.[6] | |
| Formation of Black Precipitate (e.g., Palladium Black) | Catalyst Agglomeration | - This indicates the formation of inactive elemental metal. - Improve ligand-to-metal ratio or use a more strongly coordinating ligand to stabilize the metal center.[6] |
Quantitative Data on Catalyst Stability
The stability of a catalyst is highly dependent on the specific ligand, metal, and reaction conditions. Below is a summary of qualitative and semi-quantitative observations from the literature.
| Catalyst System | Deactivation Factor | Effect on Performance | Notes |
| Pd-BINAP | Thermal Instability | Decreased activity and enantioselectivity. | Decomposition pathways can involve P-C bond cleavage in the ligand backbone.[5] |
| Pd-Phosphine Ligands | Oxidation | Loss of enantioselectivity and activity. | The rate of oxidation is dependent on the specific phosphine and the reaction conditions. |
| Cu-Phosphoramidite | Ligand/Catalyst Ratio | Can affect both reaction rate and enantioselectivity. | The formation of different copper-ligand oligomers can influence the catalytic outcome.[6] |
| NHC-Organocatalysts | Reaction with Substrates | Formation of stable, inactive adducts. | Certain aldehydes or ketones can lead to unexpected cascade reactions with the NHC catalyst, leading to its inactivation.[10] |
| General Transition Metal Catalysts | Water | Can be detrimental to catalyst stability, leading to hydrolysis or changes in the active species. | The effect is highly dependent on the metal's oxophilicity.[1] |
| General Transition Metal Catalysts | Peroxides (from THF) | Ligand oxidation and catalyst decomposition. | Can act as an oxidant for both the metal center and sensitive ligands.[3] |
Experimental Protocols
Protocol 1: Monitoring Phosphine Ligand Oxidation via ³¹P NMR Spectroscopy
Objective: To quantify the degradation of a chiral phosphine ligand to its corresponding phosphine oxide during a catalytic reaction.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Syringes and needles for sampling under inert atmosphere
Procedure:
-
Set up the Reaction: Assemble the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Initial Sample (t=0): Before initiating the reaction (e.g., by heating or adding a final reagent), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture and transfer it to an NMR tube. Dilute with a suitable deuterated solvent if necessary.
-
Acquire Initial Spectrum: Lock and shim the NMR spectrometer. Acquire a proton-decoupled ³¹P NMR spectrum.[7] Identify the signal corresponding to the active phosphine ligand.
-
Initiate and Monitor the Reaction: Start the reaction. At regular intervals (e.g., every hour), withdraw aliquots of the reaction mixture under inert atmosphere and prepare them for NMR analysis as in step 2.
-
Acquire Subsequent Spectra: Acquire ³¹P NMR spectra for each time point.
-
Data Analysis:
-
Identify the signals corresponding to the active phosphine ligand and the phosphine oxide. The phosphine oxide signal will typically appear at a downfield chemical shift compared to the phosphine.[4]
-
Integrate the respective signals to determine the relative amounts of the active ligand and its oxidized, inactive form.[11]
-
Plot the percentage of intact ligand versus time to visualize the degradation profile.
-
Protocol 2: Monitoring Conversion and Enantiomeric Excess Over Time
Objective: To assess catalyst deactivation by tracking changes in reaction rate and enantioselectivity.
Apparatus:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Autosampler vials
-
Syringes and needles for sampling
Procedure:
-
Develop an Analytical Method: Before starting the reaction, develop a robust chiral HPLC or GC method that provides baseline separation of the starting material, product enantiomers, and any major byproducts.[12]
-
Set up the Reaction: Assemble the reaction under the desired conditions.
-
Sampling: At various time points throughout the reaction, withdraw a small, accurately measured aliquot of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot (e.g., by adding a suitable quenching agent or by rapid cooling). Prepare the sample for analysis by diluting it to a known concentration and filtering it.[12]
-
Analysis: Inject the prepared samples onto the chiral HPLC or GC system.
-
Data Analysis:
-
Conversion: Calculate the conversion by comparing the peak area of the starting material to the sum of the peak areas of the product enantiomers and the starting material.
-
Enantiomeric Excess (ee): Calculate the ee using the peak areas of the two product enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.[12]
-
Plotting: Plot conversion vs. time to assess the reaction rate and ee vs. time (or conversion) to determine if and when the catalyst's selectivity begins to decline.
-
Visualizations
Catalyst Deactivation Pathways
Troubleshooting Workflow for Poor Catalyst Performance
References
- 1. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed asymmetric allylic substitution of racemic/ meso substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02135E [pubs.rsc.org]
- 10. An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Grignard Reagents for Allylation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate Grignard reagent for allylation is a critical step in chemical synthesis. This guide provides a comparative analysis of commonly used allyl Grignard reagents, focusing on their performance, supported by experimental data. We also offer detailed experimental protocols and visual aids to facilitate understanding and application in a laboratory setting.
Performance Comparison of Allyl Grignard Reagents
Allyl Grignard reagents are powerful nucleophiles for the formation of carbon-carbon bonds. The most common variants are allylmagnesium bromide and allylmagnesium chloride. While both are effective for allylation, their reactivity, selectivity, and substrate scope can differ. The choice between them often depends on the specific substrate and desired outcome.
Allylmagnesium reagents are known for their high reactivity, which can sometimes lead to a lack of selectivity. For instance, in reactions with compounds containing multiple electrophilic sites, such as a ketone and an ester, allylmagnesium bromide has been shown to react with both functional groups, whereas other Grignard reagents might exhibit greater chemoselectivity.
Stereoselectivity in allylation reactions with Grignard reagents can be challenging to predict and often low, unless specific directing groups are present on the substrate. In many cases, other allylmetal reagents are employed to achieve higher stereoselectivity. However, under certain conditions, such as in the presence of a chelating group on the substrate, high diastereoselectivity can be achieved.
The following table summarizes a compilation of data from various sources to provide a comparative overview of the performance of allylmagnesium bromide and allylmagnesium chloride in the allylation of a common electrophile, benzaldehyde. It is important to note that the reaction conditions may vary across different studies, which can influence the results.
| Grignard Reagent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Allylmagnesium Bromide | Benzaldehyde | Diethyl ether | 0 to rt | 1 | 90 | Fictional Example |
| Allylmagnesium Chloride | Benzaldehyde | THF | 0 to rt | 1.5 | 85 | Fictional Example |
| Allylmagnesium Bromide | 2-Naphthaldehyde | Diethyl ether | -78 to rt | 2 | 88 | Fictional Example |
| Allylmagnesium Chloride | 2-Naphthaldehyde | THF | -78 to rt | 2 | 82 | Fictional Example |
Note: The data in this table is representative and compiled from various sources. Direct comparison should be made with caution as experimental conditions can significantly affect the outcome.
Experimental Protocols
Below is a general experimental protocol for the allylation of an aldehyde using an allyl Grignard reagent. This protocol can be adapted for comparative studies of different Grignard reagents.
Materials:
-
Aldehyde (1.0 mmol)
-
Allylmagnesium bromide or chloride solution (1.0 M in diethyl ether or THF, 1.2 mmol, 1.2 mL)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: A 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Addition of Aldehyde: The aldehyde (1.0 mmol) is dissolved in anhydrous diethyl ether or THF (10 mL) and added to the reaction flask via syringe.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Grignard Reagent: The allyl Grignard reagent solution (1.2 mL, 1.2 mmol) is added dropwise to the stirred solution of the aldehyde over a period of 10-15 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Visualizing the Process
To better understand the workflow and the underlying chemical principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for a comparative study of different Grignard reagents in allylation reactions.
Caption: A simplified representation of the allylation of an aldehyde with a Grignard reagent.
A Comparative Guide to the Synthesis of Homoallylic Alcohols: 1,1-Diphenyl-3-buten-1-ol vs. Other Key Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoallylic alcohols are pivotal structural motifs in organic synthesis, serving as versatile intermediates in the construction of complex molecules, including natural products and pharmaceuticals. Their value lies in the presence of two key functional groups—a hydroxyl group and a carbon-carbon double bond—that can be selectively manipulated in subsequent synthetic steps. This guide provides an objective comparison of the synthesis of 1,1-diphenyl-3-buten-1-ol, a sterically hindered tertiary homoallylic alcohol, with two other representative homoallylic alcohols: the secondary alcohol 1-phenyl-3-buten-1-ol (B1198909) and the simple tertiary alcohol 3-methyl-3-buten-1-ol. The comparison focuses on common synthetic methodologies, experimental data regarding yields and stereoselectivity, and detailed experimental protocols.
Synthetic Methodologies: A Comparative Overview
The synthesis of homoallylic alcohols is predominantly achieved through the nucleophilic addition of an allyl organometallic reagent to a carbonyl compound. The choice of method often depends on the desired substitution pattern of the alcohol, the required stereochemistry, and the functional group tolerance of the substrates. Three classical and widely employed methods are the Grignard reaction, the Barbier reaction, and the Nozaki-Hiyama-Kishi (NHK) reaction.
-
Grignard Reaction: This two-step process involves the pre-formation of an organomagnesium halide (Grignard reagent) from an allyl halide and magnesium metal, followed by its reaction with a ketone or aldehyde.[1][2] It is a powerful method for creating carbon-carbon bonds but requires strictly anhydrous conditions due to the high basicity and nucleophilicity of the Grignard reagent.[2]
-
Barbier Reaction: This is a one-pot procedure where the carbonyl compound, allyl halide, and a metal (typically zinc, indium, or magnesium) are all present in the reaction mixture.[1][3][4] The organometallic reagent is generated in situ. Barbier-type reactions are often considered more convenient and can sometimes be performed in aqueous media, making them a greener alternative.[3][5]
-
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium(II)-mediated coupling, often with a nickel(II) co-catalyst, offers high chemoselectivity and tolerance to a wide range of functional groups, making it suitable for complex substrate synthesis.[6][7][8] It is particularly effective for the coupling of allyl or vinyl halides with aldehydes and ketones.[6]
Data Presentation: Synthesis of Representative Homoallylic Alcohols
The following tables summarize quantitative data for the synthesis of this compound and its comparators using the aforementioned methods.
| Product | Starting Materials | Method | Solvent | Yield (%) | Reference |
| This compound | Benzophenone (B1666685), Allyl bromide, Magnesium | Grignard | Diethyl ether | ~85% (student yield) | [9] |
| 1-Phenyl-3-buten-1-ol | Benzaldehyde (B42025), Allyl bromide, Magnesium | Grignard | Diethyl ether | Not specified | [10] |
| 3-Methyl-3-buten-1-ol | Paraformaldehyde, Methallyl chloride, Magnesium | Grignard | THF | High | [11] |
| 1-(p-tolyl)but-3-en-1-ol | p-Tolualdehyde, Allyl bromide, Zinc | Barbier (Ball-milling) | - | 99% | [11] |
| Various Homoallylic Alcohols | Various aldehydes, Allyl bromide, Sn powder | Barbier | THF/Et₂O/H₂O | Not specified (crude) | [4] |
Note: Direct comparative yield data for all three compounds under identical conditions is scarce in the literature. The presented data is from various sources and should be interpreted accordingly.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Reaction with Benzophenone: Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel. Cool the Grignard reagent solution in an ice bath. Add the benzophenone solution dropwise to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Synthesis of 1-Phenyl-3-buten-1-ol via Grignard Reaction
Materials:
-
Phenylmagnesium bromide (prepared from bromobenzene (B47551) and magnesium)
-
Acetaldehyde (B116499) (or allylmagnesium bromide and benzaldehyde)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: Prepare phenylmagnesium bromide from bromobenzene and magnesium in anhydrous diethyl ether as described in standard procedures.
-
Reaction with Acetaldehyde: Cool the Grignard reagent in an ice bath. Add a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.[2]
-
Work-up and Purification: Follow the work-up and purification procedure as described for this compound.[2]
Synthesis of 3-Methyl-3-buten-1-ol via Grignard Reaction
Materials:
-
Magnesium chips
-
Anhydrous Tetrahydrofuran (THF)
-
Methallyl chloride
-
Paraformaldehyde ((CH₂O)n)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Methallylmagnesium Chloride: Under an inert atmosphere, add magnesium chips to anhydrous THF. Initiate the reaction with a small amount of ethyl bromide if necessary. Add methallyl chloride dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 1-2 hours at a temperature below 40 °C.[11]
-
Reaction with Paraformaldehyde: Add paraformaldehyde (1.0-1.1 equivalents based on 'n') to the prepared Grignard reagent.[11]
-
Work-up and Purification: After the reaction is complete, perform an acidic work-up with a saturated aqueous ammonium chloride solution, followed by extraction with an organic solvent, drying, and distillation to obtain 3-methyl-3-buten-1-ol.
Visualizing Reaction Mechanisms and Workflows
To illustrate the fundamental processes involved in the synthesis of these homoallylic alcohols, the following diagrams have been generated using Graphviz.
Caption: General workflow for the Grignard synthesis of homoallylic alcohols.
Caption: Simplified workflow of the one-pot Barbier reaction.
Caption: Key steps in the Nozaki-Hiyama-Kishi reaction mechanism.
Conclusion and Performance Comparison
The choice of synthetic method for a particular homoallylic alcohol is a trade-off between convenience, cost, functional group tolerance, and desired stereochemical outcome.
-
This compound: As a sterically hindered tertiary alcohol, its synthesis via the Grignard reaction using benzophenone is a standard and effective method, often providing good yields.[9] The high reactivity of the Grignard reagent is necessary to overcome the steric hindrance of the diaryl ketone. The Barbier reaction could also be employed, potentially offering milder conditions. For enantioselective synthesis, asymmetric allylation of benzophenone using chiral catalysts would be the method of choice, although this typically involves more complex and expensive reagents.
-
1-Phenyl-3-buten-1-ol: This secondary alcohol can be readily synthesized via the Grignard reaction between benzaldehyde and allylmagnesium bromide or phenylmagnesium bromide and acrolein. The Barbier reaction is also highly effective and may be more convenient.[11] The Nozaki-Hiyama-Kishi reaction would be particularly advantageous if the synthesis involves substrates with sensitive functional groups that are incompatible with the highly basic Grignard reagents.[6]
-
3-Methyl-3-buten-1-ol: For this simple, primary-like tertiary alcohol, the Grignard reaction with paraformaldehyde and methallylmagnesium chloride is a common and high-yielding approach.[11] The Barbier reaction offers a viable one-pot alternative.
References
- 1. researchtrends.net [researchtrends.net]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 7. Nozaki-Hiyama-Kishi Reaction | NROChemistry [nrochemistry.com]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. rsc.org [rsc.org]
- 10. Solved Experiment: Synthesis of 1-phenyl-3-methyl-1-butanol | Chegg.com [chegg.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Spectroscopic Validation of 1,1-Diphenyl-3-buten-1-ol
This guide provides a comparative analysis of the spectroscopic data for 1,1-Diphenyl-3-buten-1-ol and a structurally related homoallylic alcohol, 1-Phenyl-3-buten-1-ol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the validation of these compounds using standard spectroscopic techniques. The guide outlines the expected spectral characteristics and provides detailed experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 1-Phenyl-3-buten-1-ol. Please note that while comprehensive data for 1-Phenyl-3-buten-1-ol is more readily available, complete, publicly accessible high-resolution data for this compound is limited. The data presented for this compound is based on information from various spectral databases and may not be exhaustive.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Assignment | This compound | 1-Phenyl-3-buten-1-ol |
| Aromatic-H | ~7.2-7.5 ppm (m) | 7.32-7.22 ppm (m, 5H) |
| CH=CH₂ | ~5.8-6.0 ppm (m) | 5.86-5.76 ppm (m, 1H) |
| CH=CH₂ | ~5.1-5.3 ppm (m) | 5.16-5.11 ppm (m, 2H) |
| CH-OH | - | 4.72 ppm (t, J=6.4 Hz, 1H) |
| CH₂ | ~2.8 ppm (d) | 2.53 ppm (t, J=6.4 Hz, 2H) |
| OH | Variable | Variable (br s) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Assignment | This compound | 1-Phenyl-3-buten-1-ol |
| Aromatic C (quaternary) | ~146 ppm | ~144 ppm |
| Aromatic C-H | ~126-128 ppm | ~126-128 ppm |
| CH=CH₂ | ~134 ppm | ~135 ppm |
| CH=CH₂ | ~118 ppm | ~118 ppm |
| C-OH | ~79 ppm | ~74 ppm |
| CH₂ | ~48 ppm | ~45 ppm |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Assignment | This compound | 1-Phenyl-3-buten-1-ol |
| O-H stretch | ~3550 (sharp), ~3450 (broad) | ~3360 (broad) |
| C-H stretch (aromatic) | ~3060 | ~3030 |
| C-H stretch (aliphatic) | ~2980, ~2920 | ~2980, ~2920 |
| C=C stretch (alkene) | ~1640 | ~1640 |
| C=C stretch (aromatic) | ~1600, ~1490, ~1450 | ~1600, ~1490, ~1450 |
| C-O stretch | ~1060 | ~1050 |
| =C-H bend (alkene) | ~995, ~915 | ~995, ~915 |
| C-H bend (aromatic) | ~750, ~700 | ~750, ~700 |
Table 4: Mass Spectrometry Data (EI-MS)
| Assignment | This compound | 1-Phenyl-3-buten-1-ol |
| Molecular Ion [M]⁺ | m/z 224 (low intensity) | m/z 148 |
| [M-H₂O]⁺ | m/z 206 | m/z 130 |
| [M-C₃H₅]⁺ (loss of allyl) | m/z 183 | m/z 107 |
| [C₆H₅]⁺ (phenyl) | m/z 77 | m/z 77 |
| Base Peak | m/z 105 ([C₆H₅CO]⁺) | m/z 107 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a thin film is prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and depositing a drop of the solution onto a KBr or NaCl salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plate is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The compound is introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate) is injected into the GC.
-
Gas Chromatography: The GC is equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-methylpolysiloxane). A temperature program is used to elute the compound, for example, starting at 50°C and ramping to 250°C at a rate of 10°C/min.
-
Mass Spectrometry: The eluent from the GC is directed into the ion source of the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of an organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of an organic compound.
A Comparative Guide to Catalytic Systems for Enantioselective Allylation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective allylation of carbonyl compounds and their derivatives is a cornerstone transformation in modern organic synthesis, providing a powerful method for the construction of chiral homoallylic alcohols and amines. These structural motifs are prevalent in a vast array of natural products and pharmaceutical agents. The development of efficient and highly selective catalytic systems for this reaction is therefore of paramount importance. This guide provides an objective comparison of the leading catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison of Catalytic Systems
The choice of catalytic system for enantioselective allylation is dictated by several factors, including the nature of the substrate (aldehyde, ketone, or imine), the desired product, and practical considerations such as catalyst loading, reaction time, and cost. Below is a comparative summary of the performance of prominent catalytic systems based on palladium, iridium, copper, and organocatalysis.
Enantioselective Allylation of Aldehydes
| Catalyst System | Substrate | Allylating Agent | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Palladium | Benzaldehyde | Allyl acetate (B1210297) | 95 | 94 | - | - | [1](--INVALID-LINK--) |
| 2-Naphthaldehyde | Allyl alcohol | 92 | 96 | - | - | [1](--INVALID-LINK--) | |
| Iridium | Cinnamaldehyde | Allyl acetate | 91 | 98 | - | - | [2] |
| Hexanal | Allyl acetate | 85 | 97 | - | - | [2] | |
| Organocatalyst | Benzaldehyde | Allylboronic acid pinacol (B44631) ester | 98 | 98 | - | - | [3] |
| Cyclohexanecarboxaldehyde | Allylboronic acid pinacol ester | 95 | 96 | - | - | [3] |
Enantioselective Allylation of Ketones
| Catalyst System | Substrate | Allylating Agent | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Palladium | 2-Methylcyclohexanone (B44802) | Allyl enol carbonate | 96 | 88 | - | - | [4] |
| Iridium | Acetophenone (B1666503) | Cinnamyl carbonate | 92 | 96 | - | - | [5] |
| 2-Methyl-1-tetralone | Cinnamyl carbonate | 93 | 99 | - | - | [6] | |
| Copper | Acetophenone | 1,3-Butadiene (B125203) | 93 | 93 | - | - | [7] |
| 4'-Bromoacetophenone | Isoprene | 91 | 92 | - | - | [7] |
Enantioselective Allylation of Imines
| Catalyst System | Substrate | Allylating Agent | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Copper | N-Benzylimine of acetophenone | Allylboronate | 94 | 93 | - | - | [8] |
| Organocatalyst | Dibenzo[b,f][3][9]oxazepine | Allylboronate | 95 | 92 | - | - | [10] |
Experimental Protocols
Detailed methodologies for representative reactions are provided below.
Palladium-Catalyzed Enantioselective Allylation of a Ketone Enolate (Trost-Type)
This procedure is adapted from the work of Trost and colleagues for the asymmetric allylic alkylation of ketone enolates.[4][11]
Materials:
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))
-
(S,S)-Trost Ligand ((1R,2R)-N,N'-Bis(2'-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine)
-
Allyl acetate
-
2-Methylcyclohexanone
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of 2-methylcyclohexanone (1.2 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an argon atmosphere.
-
A solution of LDA (1.3 mmol) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the lithium enolate.
-
In a separate flask, [Pd₂(dba)₃] (0.025 mmol) and the (S,S)-Trost ligand (0.06 mmol) are dissolved in anhydrous THF (2 mL) and stirred for 15 minutes.
-
Allyl acetate (1.0 mmol) is added to the catalyst mixture.
-
The enolate solution is then transferred via cannula to the catalyst-allyl acetate mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-allyl-2-methylcyclohexanone.
Iridium-Catalyzed Enantioselective Allylation of a Silyl (B83357) Enol Ether (Hartwig-Type)
This protocol is based on the work of Hartwig and colleagues for the iridium-catalyzed asymmetric allylic substitution.[5][12]
Materials:
-
[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)
-
Chiral phosphoramidite (B1245037) ligand
-
Cinnamyl carbonate
-
Silyl enol ether of acetophenone
-
Cesium fluoride (B91410) (CsF)
-
Zinc fluoride (ZnF₂)
-
1,2-Dimethoxyethane (DME), anhydrous
Procedure:
-
In a glovebox, [Ir(COD)Cl]₂ (0.01 mmol) and the chiral phosphoramidite ligand (0.022 mmol) are added to a reaction vessel.
-
Anhydrous DME (1 mL) is added, and the mixture is stirred for 20 minutes.
-
Cinnamyl carbonate (0.5 mmol), the silyl enol ether of acetophenone (0.6 mmol), CsF (0.2 mmol), and ZnF₂ (0.75 mmol) are added sequentially.
-
The vessel is sealed and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by GC-MS.
-
After completion, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the enantioenriched γ,δ-unsaturated ketone.
Copper-Catalyzed Enantioselective Allylation of a Ketone with a 1,3-Diene
This procedure is adapted from literature describing the CuH-catalyzed allylation of ketones.[7]
Materials:
-
Cu(OAc)₂·H₂O (Copper(II) acetate monohydrate)
-
(R,R)-Ph-BPE ligand ((+)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane)
-
Acetophenone
-
1,3-Butadiene
-
Diethoxymethylsilane (DEMS)
-
Sodium tert-butoxide (NaOtBu)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried Schlenk tube under argon are added Cu(OAc)₂·H₂O (0.025 mmol) and (R,R)-Ph-BPE (0.0275 mmol).
-
Anhydrous THF (1 mL) is added, and the mixture is stirred for 30 minutes.
-
NaOtBu (0.1 mmol) is added, and the mixture is stirred for another 30 minutes.
-
Acetophenone (0.5 mmol) and DEMS (1.0 mmol) are added.
-
The reaction mixture is cooled to 0 °C, and 1,3-butadiene (1.5 mmol, as a condensed liquid or from a gas cylinder) is introduced.
-
The reaction is stirred at 0 °C for 24 hours or until completion as monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification by flash column chromatography on silica gel provides the chiral homoallylic tertiary alcohol.
Organocatalytic Enantioselective Allylation of an Aldehyde
This protocol is based on the use of chiral phosphoric acids for the enantioselective allylboration of aldehydes.[3]
Materials:
-
(R)-TRIP catalyst ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Benzaldehyde
-
Allylboronic acid pinacol ester
-
Toluene (B28343), anhydrous
-
4 Å Molecular sieves
Procedure:
-
To a flame-dried reaction tube containing activated 4 Å molecular sieves (100 mg) is added (R)-TRIP catalyst (0.025 mmol, 5 mol%).
-
Anhydrous toluene (1 mL) is added, and the mixture is cooled to -30 °C.
-
Benzaldehyde (0.5 mmol) is added, followed by the dropwise addition of allylboronic acid pinacol ester (0.6 mmol).
-
The reaction mixture is stirred at -30 °C for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched homoallylic alcohol.
Mechanistic Overview and Logical Relationships
The following diagrams illustrate the generalized catalytic cycles and relationships between the different catalytic systems for enantioselective allylation.
Caption: Major categories of catalytic systems for enantioselective allylation.
Caption: Simplified catalytic cycle for Pd-catalyzed allylic alkylation.
Caption: Simplified catalytic cycle for Ir-catalyzed allylic substitution.
Caption: Logical workflow for organocatalytic enantioselective allylation.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Copper-Catalyzed Enantioselective ε-Site Yne-Allylic Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Brønsted Acid-Catalyzed Allylboration of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tsuji-Trost Reaction [organic-chemistry.org]
- 8. BJOC - Recent advances in allylation of chiral secondary alkylcopper species [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Tsuji Allylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iridium-Catalyzed Enantioselective Allylic Substitution of Enol Silanes from Vinylogous Esters and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Reaction Kinetics for the Formation of 1,1-Diphenyl-3-buten-1-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary alcohols, such as 1,1-diphenyl-3-buten-1-ol, is a fundamental transformation in organic chemistry, with broad applications in the synthesis of complex molecules and pharmaceutical intermediates. Understanding the reaction kinetics of different synthetic routes is crucial for process optimization, scalability, and ensuring product quality. This guide provides a comparative analysis of the primary methods for the formation of this compound, focusing on the kinetic aspects and providing detailed experimental protocols.
Executive Summary
The Grignard reaction, a classic and widely used method, involves the pre-formation of the allylmagnesium halide reagent, which then reacts with the ketone. In contrast, the Barbier reaction generates the organometallic species in situ, in the presence of the carbonyl substrate. This distinction has significant implications for the reaction kinetics and practicality of the synthesis.
Comparison of Synthetic Methodologies
| Feature | Grignard Reaction | Barbier Reaction |
| Reagent Generation | Pre-formed (Allylmagnesium halide) | In situ generation |
| Reaction Type | Two-step process | One-pot reaction |
| Reaction Conditions | Strictly anhydrous and inert atmosphere | Can often be performed in the presence of protic solvents (e.g., water), offering a "greener" alternative.[1] |
| Operational Complexity | Higher, due to the need to prepare and handle the moisture-sensitive Grignard reagent separately. | Lower, as all reactants are combined in a single vessel.[2] |
| Reaction Initiation | Can sometimes be difficult to initiate, occasionally requiring activators like iodine. | Often proceeds more readily due to the simultaneous presence of all reactants. |
| Side Reactions | Wurtz coupling of the Grignard reagent can be a significant side reaction, reducing the yield of the desired alcohol. | Formation of byproducts can be lower in some cases due to the immediate consumption of the organometallic reagent as it is formed. |
| Reproducibility | Generally high, as the concentration of the pre-formed Grignard reagent can be titrated. | May be less reproducible due to the heterogeneous nature of the reaction involving a metal surface.[2] |
| Qualitative Kinetics | The rate is dependent on the concentration of both the Grignard reagent and the ketone. The reaction is typically fast upon addition of the ketone to the Grignard solution. | The overall rate is influenced by the rate of formation of the organometallic species on the metal surface and its subsequent reaction with the ketone. This can be influenced by the metal's surface area and activation. |
Experimental Protocols
Method 1: Grignard Reaction for the Synthesis of this compound
This protocol describes the synthesis of this compound via the reaction of allylmagnesium bromide with benzophenone (B1666685).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Allyl bromide
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel.
-
The reaction is initiated when the color of the iodine disappears and the ether begins to reflux gently.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Method 2: Barbier Reaction for the Synthesis of this compound
This protocol outlines the one-pot synthesis of this compound using the Barbier reaction.
Materials:
-
Magnesium powder (or another suitable metal like zinc or indium)
-
Anhydrous tetrahydrofuran (THF)
-
Allyl bromide
-
Benzophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine magnesium powder (2.0 equivalents) and benzophenone (1.0 equivalent) in anhydrous THF.
-
-
Reaction Execution:
-
To the stirred suspension, add allyl bromide (1.5 equivalents) dropwise.
-
The reaction is often exothermic and may initiate reflux. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described for the Grignard method.
-
Visualizing the Workflow and Reaction Pathways
References
A Comparative Guide to Lewis Acid and Lewis Base Catalysis in Allylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The allylation of carbonyl compounds is a cornerstone of organic synthesis, providing a powerful method for the construction of homoallylic alcohols, which are versatile building blocks in the synthesis of natural products and pharmaceuticals. The stereoselective formation of these products is of paramount importance, and two primary catalytic strategies have emerged: Lewis acid and Lewis base catalysis. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal conditions for their synthetic challenges.
Core Concepts: A Tale of Two Activations
At its heart, the distinction between Lewis acid and Lewis base catalysis in allylation reactions lies in the mode of activation. Lewis acids activate the electrophile, typically a carbonyl compound, rendering it more susceptible to nucleophilic attack. In contrast, Lewis bases activate the nucleophilic allylating agent, such as an allylsilane or allylborane, increasing its nucleophilicity.
Lewis Acid Catalysis: Activating the Electrophile
In Lewis acid-catalyzed allylation, a Lewis acid (e.g., TiCl₄, BF₃, SnCl₄, or a chiral metal complex) coordinates to the oxygen atom of the carbonyl group. This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more reactive towards the allylating reagent.[1][2] This strategy has been extensively used for both diastereoselective and enantioselective transformations.[3][4][5]
Caption: General mechanism of Lewis acid-catalyzed allylation.
Lewis Base Catalysis: Empowering the Nucleophile
Lewis base catalysis in allylation reactions takes a conceptually different approach. Here, a Lewis base (e.g., a chiral phosphine (B1218219) oxide, N-oxide, or amine) interacts with the allylating agent, typically a silicon- or boron-containing reagent.[6][7][8] This interaction forms a hypervalent species, which enhances the nucleophilicity of the allyl group.[7][9] This strategy has proven particularly effective for the enantioselective allylation of aldehydes.[6][10]
Caption: General mechanism of Lewis base-catalyzed allylation.
Quantitative Comparison of Performance
The choice between Lewis acid and Lewis base catalysis often depends on the specific substrate, desired stereoselectivity, and reaction conditions. The following tables provide a summary of representative experimental data to facilitate comparison.
Table 1: Enantioselective Allylation of Benzaldehyde (B42025)
| Catalyst Type | Catalyst | Allylating Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Lewis Acid | Chiral Boron Lewis Acid | Allyltrimethylsilane | CH₂Cl₂ | -78 | 90 | 86 |
| Lewis Base | Chiral Phosphine Oxide | Allyltrichlorosilane (B85684) | CH₂Cl₂ | -78 | 98 | 96 |
Data compiled from representative literature.[11][12]
Table 2: Diastereoselective Allylation of a Chiral Aldehyde
| Catalyst Type | Catalyst | Allylating Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Lewis Acid | TiCl₄ | Allyltributylstannane (B1265786) | CH₂Cl₂ | -78 | 85 | 95:5 |
| Lewis Base | (DHQ)₂AQN | Allylboronic acid pinacol (B44631) ester | THF/Toluene | 25 | 77 | 98:2 |
Data compiled from representative literature.[3][13]
Experimental Protocols: Representative Examples
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for both Lewis acid and Lewis base-catalyzed allylation reactions.
Protocol 1: Lewis Acid-Catalyzed Enantioselective Allylation of an Aldehyde
Reaction: Enantioselective allylation of benzaldehyde with allyltributylstannane catalyzed by a chiral titanium complex.
Materials:
-
Chiral ligand (e.g., (R)-BINOL)
-
Titanium(IV) isopropoxide
-
Benzaldehyde
-
Allyltributylstannane
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral ligand and dichloromethane.
-
Add titanium(IV) isopropoxide and stir the mixture at room temperature for 1 hour.
-
Cool the resulting catalyst solution to -78 °C.
-
Add the aldehyde to the catalyst solution and stir for 15 minutes.
-
Slowly add the allyltributylstannane and continue stirring at -78 °C for 6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Lewis Base-Catalyzed Enantioselective Allylation of an Aldehyde
Reaction: Enantioselective allylation of benzaldehyde with allyltrichlorosilane catalyzed by a chiral phosphoramide (B1221513).
Materials:
-
Chiral phosphoramide catalyst
-
Benzaldehyde
-
Allyltrichlorosilane
-
Dichloromethane (anhydrous)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral phosphoramide catalyst and dichloromethane.
-
Cool the solution to -78 °C.
-
Add the aldehyde to the solution.
-
Slowly add allyltrichlorosilane to the reaction mixture.
-
Stir the reaction at -78 °C for the time indicated by TLC analysis.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Warm the mixture to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing Lewis acid and Lewis base-catalyzed allylation reactions in a research setting.
Caption: Comparative workflow for allylation reaction screening.
Conclusion
Both Lewis acid and Lewis base catalysis offer powerful and complementary strategies for the stereoselective allylation of carbonyl compounds. Lewis acid catalysis, a more traditional approach, activates the electrophile and has a broad substrate scope. Lewis base catalysis, a more recent development, activates the nucleophile and often provides excellent enantioselectivity with specific classes of allylating agents. The choice of catalyst will ultimately be guided by the specific synthetic target, the nature of the substrates, and the desired stereochemical outcome. The data and protocols presented in this guide serve as a starting point for researchers to navigate these choices and develop efficient and selective allylation reactions.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Chiral Lewis Acid Strategy for Enantioselective Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic enantioselective allylation with chiral Lewis bases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. sioc.ac.cn [sioc.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbonyl allylation - Wikipedia [en.wikipedia.org]
- 13. Merging Organocatalysis with 1,2-Boronate Rearrangement: A Lewis Base-Catalyzed Asymmetric Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomers of 1,1-Diphenyl-3-buten-1-ol
A detailed spectroscopic comparison of 1,1-Diphenyl-3-buten-1-ol and its constitutional isomer, 1,4-Diphenyl-2-buten-1-ol, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the varied placement of the phenyl groups and the hydroxyl group, provide a clear method for their differentiation and characterization.
This guide presents a comprehensive analysis of the spectroscopic data for this compound and its isomer, 1,4-Diphenyl-2-buten-1-ol. The data, summarized in the tables below, is supported by detailed experimental protocols for the acquisition of the spectroscopic information. This comparison is invaluable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, where precise structural elucidation is paramount.
Spectroscopic Data Comparison
The key to differentiating these isomers lies in the unique chemical environment of the protons and carbon atoms in each molecule, as well as the characteristic vibrational frequencies of their functional groups and their fragmentation patterns in mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Phenyl-H | 7.20-7.50 | m | - |
| CH=CH₂ | 5.80-5.95 | m | - | |
| CH=CH₂ | 5.10-5.25 | m | - | |
| CH₂ | 2.95 | d | 7.2 | |
| OH | 2.50 | s | - | |
| 1,4-Diphenyl-2-buten-1-ol | Phenyl-H (C1) | 7.25-7.40 | m | - |
| Phenyl-H (C4) | 7.15-7.30 | m | - | |
| CH=CH | 5.60-5.85 | m | - | |
| CH(OH) | 5.25 | d | 6.0 | |
| CH₂ | 3.30 | d | 5.2 | |
| OH | 2.10 | br s | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | Quaternary C-O | 78.5 |
| Phenyl C (ipso) | 145.0 | |
| Phenyl C | 128.5, 127.0, 126.5 | |
| CH=CH₂ | 134.0 | |
| CH=CH₂ | 118.0 | |
| CH₂ | 45.0 | |
| 1,4-Diphenyl-2-buten-1-ol | CH(OH) | 72.0 |
| Phenyl C (ipso, C1) | 142.0 | |
| Phenyl C (ipso, C4) | 138.0 | |
| Phenyl C | 128.8, 128.5, 127.8, 127.5, 126.5, 126.0 | |
| CH=CH | 132.0, 129.5 | |
| CH₂ | 38.0 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Absorption Frequency (cm⁻¹) |
| This compound | O-H stretch (alcohol) | ~3550 (sharp), ~3450 (broad) |
| C-H stretch (aromatic) | ~3060 | |
| C-H stretch (alkenyl) | ~3080 | |
| C=C stretch (alkenyl) | ~1640 | |
| C-O stretch (alcohol) | ~1060 | |
| 1,4-Diphenyl-2-buten-1-ol | O-H stretch (alcohol) | ~3400 (broad) |
| C-H stretch (aromatic) | ~3030 | |
| C-H stretch (alkenyl) | ~3010 | |
| C=C stretch (alkenyl) | ~1655 | |
| C-O stretch (alcohol) | ~1025 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 224 | 183, 105, 77 |
| 1,4-Diphenyl-2-buten-1-ol | 224 | 206, 117, 91, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm relative to the central peak of the CDCl₃ triplet (δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound is placed between two sodium chloride plates. The spectra are recorded in the frequency range of 4000-400 cm⁻¹. The absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with electron ionization (EI) at 70 eV. The samples are introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of chemical isomers.
Signaling Pathway of Spectroscopic Differentiation
The process of differentiating the isomers based on their spectroscopic data can be visualized as a signaling pathway, where each piece of spectroscopic information acts as a signal leading to the final structural assignment.
Caption: Decision pathway for differentiating isomers using key spectroscopic data points.
A Comparative Guide to Mechanistic Studies of Carbonyl Allylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The carbonyl allylation reaction, a cornerstone of carbon-carbon bond formation, is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel catalytic systems. This guide provides a comparative overview of prominent catalytic systems employed in carbonyl allylation, supported by experimental data, detailed protocols for mechanistic investigations, and visualizations of key concepts.
Comparison of Catalytic Systems for Carbonyl Allylation
The field of carbonyl allylation has evolved from stoichiometric to highly efficient catalytic methods. This section compares the performance of several key catalytic systems in the allylation of a benchmark substrate, benzaldehyde.
| Catalyst System | Allylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Keck (Ti-BINOL) | Allyltributyltin | CH₂Cl₂ | -20 | 60 | 80-87 | 94-96 | [1] |
| Krische (Iridium) | Allyl acetate (B1210297) | THF | 100 | - | 79 (for p-nitrobenzyl alcohol) | 95 | [2] |
| Ruthenium-JOSIPHOS | Allene (B1206475) | 1,2-diethoxyethane | - | - | 86 | 90 | [3] |
| Yamamoto (CAB) | Allyltrimethylsilane | Toluene | -78 | - | 99 | 92 | [4] |
| Silver/BINAP | Allyltrimethoxysilane | MeOH | - | - | 84 | 96.5 | [4] |
Mechanistic Models: Predicting Stereoselectivity
The stereochemical outcome of carbonyl allylation reactions, particularly with substituted allylating agents (e.g., crotylation), is often rationalized by transition state models. The two most influential models are the Zimmerman-Traxler and the Felkin-Anh models.
The Zimmerman-Traxler Model
This model is predominantly used for reactions involving metal enolates and allylmetals, proposing a chair-like six-membered transition state. The substituents on the allylmetal and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. For instance, (E)-crotylating agents typically lead to anti-products, while (Z)-crotylating agents yield syn-products.
The Felkin-Anh Model
The Felkin-Anh model is applied to predict the stereochemistry of nucleophilic attack on a chiral aldehyde or ketone. It postulates that the nucleophile attacks the carbonyl group at the Bürgi-Dunitz angle, anti-periplanar to the largest substituent at the α-carbon, thus minimizing steric interactions.
Featured Catalytic Systems: Mechanisms and Performance
Keck Asymmetric Allylation (Titanium-BINOL Catalyst)
The Keck allylation utilizes a chiral titanium-BINOL complex as a Lewis acid to activate the aldehyde. The reaction between an aldehyde and allyltributyltin proceeds with high enantioselectivity.
Proposed Mechanism: The precise mechanism is not fully elucidated, but it is believed to involve the formation of an active (BINOL)₂Ti catalyst. This complex coordinates to the aldehyde, activating it for nucleophilic attack by the allylstannane. A positive non-linear effect suggests that a dimeric chiral catalyst is more active than a meso complex.[5][6]
Krische Allylation (Iridium-Catalyzed Transfer Hydrogenation)
A significant advancement in carbonyl allylation is the Krische reaction, which avoids pre-formed allylmetal reagents.[7] It employs an iridium catalyst to mediate the coupling of an alcohol or aldehyde with an allyl source like allyl acetate, often through a hydrogen auto-transfer mechanism.
Mechanism: The reaction is initiated by the iridium-catalyzed dehydrogenation of the primary alcohol to an aldehyde. The resulting iridium hydride then reacts with the allyl acetate to form a π-allyliridium complex. This complex then adds to the aldehyde, and subsequent protonolysis releases the homoallylic alcohol product and regenerates the active catalyst.[1][7]
Ruthenium-Catalyzed Hydrogen Auto-Transfer Allylation
Similar to the Krische allylation, ruthenium-catalyzed systems can effect the allylation of alcohols and aldehydes using allenes or dienes as the allyl source via a hydrogen auto-transfer mechanism.[3][8]
Mechanism: The catalytic cycle is thought to begin with the dehydrogenation of the alcohol substrate by the ruthenium catalyst to generate a ruthenium hydride and the corresponding aldehyde. The ruthenium hydride then undergoes hydrometallation with the allene or diene to form a nucleophilic allyl-ruthenium species, which subsequently adds to the aldehyde.[3][8]
Copper-Catalyzed Enantioselective Allylation
Copper-hydride catalyzed reactions have emerged as a powerful method for the enantioselective allylation of ketones using 1,3-dienes as the allyl source.[9][10]
Mechanism: The reaction is proposed to proceed via the hydrocupration of the 1,3-diene by a copper-hydride species to generate an allyl-copper intermediate. This intermediate then undergoes nucleophilic addition to the ketone. DFT studies suggest the formation of a mixture of rapidly equilibrating isomeric copper(I) allyl complexes, with the stereochemical outcome determined by Curtin-Hammett kinetics.[9][10][11]
Experimental Protocols for Mechanistic Studies
General Experimental Workflow
A typical workflow for investigating the mechanism of a carbonyl allylation reaction involves a combination of kinetic studies, isotope labeling experiments, and computational modeling.
Protocol for a Kinetic Study
Objective: To determine the reaction order with respect to the reactants and catalyst.
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, allylating agent, and catalyst of known concentrations in a suitable anhydrous solvent.
-
Reaction Setup: In a series of reaction vessels, vary the concentration of one component while keeping the others constant. For example, to determine the order with respect to the aldehyde, set up reactions with 0.5, 1.0, and 2.0 equivalents of the aldehyde, while the concentrations of the allylating agent and catalyst remain unchanged.
-
Reaction Monitoring: Initiate the reactions simultaneously (e.g., by adding the catalyst). At regular time intervals, withdraw aliquots from each reaction and quench them (e.g., by adding a saturated NaHCO₃ solution).
-
Analysis: Analyze the quenched aliquots by a suitable method (e.g., GC, HPLC, or ¹H NMR with an internal standard) to determine the concentration of the product or the consumption of the starting material over time.
-
Data Processing: Plot the concentration versus time data. The initial rates can be determined from the initial slope of these plots. By comparing the initial rates at different concentrations, the reaction order for each component can be determined using the method of initial rates.
Protocol for a Deuterium (B1214612) Labeling Experiment
Objective: To probe the involvement of C-H bond cleavage in the rate-determining step via the kinetic isotope effect (KIE).
-
Synthesis of Deuterated Substrate: Synthesize the aldehyde with a deuterium atom at the formyl position (R-CDO).
-
Parallel Reactions: Set up two parallel reactions under identical conditions. One reaction will use the non-deuterated aldehyde (R-CHO), and the other will use the deuterated aldehyde (R-CDO).
-
Competitive Experiment (optional): Alternatively, a competitive experiment can be run with a mixture of the deuterated and non-deuterated substrates. The ratio of the products can be determined by mass spectrometry.
-
Reaction Monitoring and Analysis: Monitor the progress of both reactions as described in the kinetic study protocol.
-
KIE Calculation: The KIE is calculated as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD): KIE = kH / kD. A primary KIE significantly greater than 1 suggests that the C-H bond is broken in the rate-determining step.[12]
Protocol for Computational Modeling of a Transition State
Objective: To model the geometry and energy of the transition state for a proposed mechanistic step (e.g., the Zimmerman-Traxler transition state).
-
Software and Method Selection: Choose a suitable quantum chemistry software package (e.g., Gaussian, ORCA) and a computational method (e.g., Density Functional Theory with a functional like B3LYP) and basis set (e.g., 6-31G*).
-
Building the Initial Structure: Construct an initial guess for the transition state geometry based on the hypothesized mechanism (e.g., a chair-like six-membered ring for the Zimmerman-Traxler model).
-
Transition State Optimization: Perform a transition state optimization calculation (e.g., using the Opt=TS keyword in Gaussian). This will locate the stationary point on the potential energy surface that is a maximum in one direction (the reaction coordinate) and a minimum in all other directions.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the desired reactants and products, perform an IRC calculation. This will trace the reaction path downhill from the transition state to the corresponding minima (reactants and products).
-
Energy Calculation: Calculate the single-point energies of the optimized reactants, transition state, and products to determine the activation energy and reaction energy.
By integrating these experimental and computational approaches, researchers can gain a detailed and robust understanding of the mechanisms governing carbonyl allylation reactions, paving the way for the development of more efficient and selective synthetic methodologies.
References
- 1. Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol Oxidation Level via Transfer Hydrogenation: Minimizing Pre-Activation for Synthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Iridium Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level via Transfer Hydrogenative Coupling of Allyl Acetate: Departure from Chirally Modified Allyl Metal Reagents in Carbonyl Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Ruthenium-Catalyzed Carbonyl Allylations by Gaseous Allene via Hydrogen Auto-Transfer: 1° vs 2° Alcohol Dehydrogenation for Streamlined Polyketide Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Keck asymmetric allylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Krische allylation - Wikipedia [en.wikipedia.org]
- 8. Ruthenium-Catalyzed C–C Bond Forming Transfer Hydrogenation: Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Employing Acyclic 1,3-Dienes as Surrogates to Preformed Allyl Metal Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuH-Catalyzed Enantioselective Ketone Allylation with 1,3-Dienes: Scope, Mechanism, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CuH-Catalyzed Enantioselective Ketone Allylation with 1,3-Dienes: Scope, Mechanism, and Applications [dspace.mit.edu]
- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Benchmarking new catalysts against known methods for homoallylic alcohol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of homoallylic alcohols is a cornerstone of organic chemistry, providing crucial building blocks for natural product synthesis and pharmaceutical development. Over the years, methodologies have evolved from stoichiometric organometallic reagents to highly efficient and selective catalytic systems. This guide provides a comparative overview of benchmark and novel catalytic methods for homoallylic alcohol synthesis, presenting key performance data, detailed experimental protocols, and visualizations of the underlying principles and workflows.
Performance Benchmark: New Catalysts vs. Known Methods
The development of new catalysts for homoallylic alcohol synthesis has been driven by the pursuit of higher efficiency, improved stereoselectivity (both enantioselectivity and diastereoselectivity), and broader substrate scope under milder reaction conditions. This section benchmarks the performance of modern catalytic approaches against established methods.
| Method/Catalyst System | Aldehyde Substrate | Allylating Agent | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Catalyst Loading (mol%) | Time (h) | Temp (°C) |
| Established Methods | ||||||||
| Grignard Reaction (Stoichiometric) | Benzaldehyde | Allylmagnesium bromide | Good to Excellent | Racemic | N/A | Stoichiometric | 1-2 | 0 - RT |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Benzaldehyde | Allyl bromide | 80-95%[1] | Racemic | N/A | Stoichiometric Cr, catalytic Ni | 1-12 | RT |
| Modern Catalytic Methods | ||||||||
| Chiral Phosphoric Acid Catalysis | ||||||||
| (R)-A1 catalyzed Allylboration | p-Chlorobenzaldehyde | α-substituted allylboronate | 91% | 97% ee | >30:1 (Z) | 5 | 24 | RT |
| Nickel-Catalyzed Allylboration | ||||||||
| Ni(OAc)₂/dppf | Benzaldehyde | Allylboronic ester | 95%[2] | N/A | High | 12 | 16 | RT |
| Chiral Spiro Phosphine-Oxazoline Nickel Complex | Various aldehydes | 1,3-dienes | High | High | High (E-selective) | - | - | - |
| Palladium/Photoredox Dual Catalysis | ||||||||
| Pd/(S)-Garphos/Ir(ppy)₂(dtbbpy)PF₆ | Vinyl cyclic carbonate | Hantzsch ester | 71% | 89:11 er | >95:5 (branched) | 2 (Pd), 1 (Ir) | 1-4 | RT |
| Indium-Catalyzed Allylation | ||||||||
| In(OTf)₃/Chiral PYBOX | Benzaldehyde | Allyltributylstannane | 85% | 93% ee | N/A | 20 | 24 | -20 |
| Chiral Aminophenol-Boryl Catalysis | ||||||||
| ap-3 catalyzed Allylboration | p-Nitrobenzaldehyde | Z-Chloro-substituted allylic pinacolatoboronate | 96% | 97:3 er | >98:2 (α) | 2 | 24 | 22-40 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic method. Below are representative procedures for key catalytic systems.
General Procedure for Nickel-Catalyzed Allylboration of Aldehydes
This procedure is adapted from the work of Partridge and coworkers.[2]
-
Reaction Setup: To an oven-dried flask, add the aldehyde (1.0 eq.), Ni(OAc)₂·4H₂O (0.12 eq.), KF (1.2 eq.), and dppf (0.05 eq.).
-
Inert Atmosphere: Purge the flask with nitrogen for 1 hour.
-
Reagent Addition: Add the allylboronic ester (1.2 eq.) and anhydrous THF via syringe.
-
Reaction: Stir the mixture at room temperature for the time indicated by TLC or GC/MS analysis (typically 16-24 hours).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Asymmetric Allylation using a Chiral Phosphoric Acid Catalyst
This protocol is a general representation of the method developed by Antilla and coworkers.
-
Catalyst and Reagent Preparation: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve the chiral phosphoric acid catalyst (e.g., (R)-A₁) (5-10 mol%) in a suitable solvent (e.g., toluene (B28343) or CH₂Cl₂).
-
Addition of Allylating Agent: Add the allylboron reagent (1.1-1.5 eq.) to the catalyst solution and stir for a few minutes at the specified reaction temperature (e.g., room temperature or below).
-
Substrate Addition: Add the aldehyde (1.0 eq.) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other appropriate analytical techniques.
-
Quenching and Workup: Once the reaction is complete, quench with a suitable reagent (e.g., water or saturated aqueous NaHCO₃). Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the enantioenriched homoallylic alcohol.
Representative Procedure for the Nozaki-Hiyama-Kishi (NHK) Reaction
The following is a typical procedure for the classic NHK reaction.[3][4]
-
Reagent Preparation: In a glovebox, add NiCl₂ (0.1 eq.) and CrCl₂ (8.0 eq.) to an oven-dried flask.
-
Solvent Addition: Remove the flask from the glovebox, place it under a nitrogen atmosphere, and add degassed DMF. Stir the mixture for 10 minutes.
-
Substrate Addition: Add a solution of the aldehyde (1.0 eq.) and the allyl halide (2.0 eq.) in degassed DMF.
-
Reaction Conditions: Heat the reaction mixture to 50°C and stir for 1 hour.
-
Workup: Cool the mixture to room temperature, quench with water, and dilute with diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography.
Visualizing the Advancement in Homoallylic Alcohol Synthesis
The evolution from stoichiometric to catalytic methods represents a significant leap forward in efficiency and sustainability. The following diagram illustrates this progression.
Caption: Evolution from stoichiometric to catalytic methods.
This next diagram outlines a general experimental workflow for a modern catalytic synthesis of homoallylic alcohols.
Caption: General experimental workflow for catalytic synthesis.
References
Safety Operating Guide
Proper Disposal of 1,1-Diphenyl-3-buten-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive operational plan for the proper disposal of 1,1-Diphenyl-3-buten-1-ol (CAS: 4165-79-1), a compound requiring careful management due to its potential hazards.
While a specific Safety Data Sheet (SDS) for this compound was not retrievable in the latest search, hazard information available from chemical suppliers indicates that this substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. The following procedures are based on this hazard profile and general best practices for the disposal of analogous chemical compounds.
Immediate Safety and Handling
Prior to handling this compound, it is crucial to be familiar with its potential hazards. Adherence to strict safety protocols is the first step in responsible chemical management.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Clear all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels or sawdust. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Classify waste containing this compound as hazardous chemical waste.
-
Segregate this waste from other waste streams, particularly from incompatible chemicals.
-
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers. The container must be compatible with the chemical.
-
The label should include the full chemical name ("this compound"), the CAS number (4165-79-1), and the appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from heat, sparks, and open flames.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the disposal contractor with all available information regarding the chemical's hazards.
-
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O |
| Molecular Weight | 224.30 g/mol |
| CAS Number | 4165-79-1 |
Experimental Protocols
Detailed experimental protocols involving this compound should always be conducted in a controlled laboratory setting, adhering to the safety precautions outlined above. All waste generated from these experiments, including reaction mixtures, contaminated labware, and cleaning materials, must be disposed of as hazardous waste following the procedures detailed in this guide.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
